Technical Documentation Center

(R)-5,8-Difluorochroman-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-5,8-Difluorochroman-4-amine
  • CAS: 911826-12-5

Core Science & Biosynthesis

Foundational

Therapeutic potential of (R)-5,8-Difluorochroman-4-amine in medicinal chemistry

The following technical guide details the therapeutic potential, chemical architecture, and synthetic utility of (R)-5,8-Difluorochroman-4-amine , a high-value chiral building block in modern medicinal chemistry. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical architecture, and synthetic utility of (R)-5,8-Difluorochroman-4-amine , a high-value chiral building block in modern medicinal chemistry.

Executive Summary

(R)-5,8-Difluorochroman-4-amine represents a specialized subclass of the chroman-4-amine "privileged scaffold." While the 5,7-difluoro isomer is widely recognized as the core of the potassium-competitive acid blocker (P-CAB) Tegoprazan, the 5,8-difluoro isomer occupies a distinct niche in the development of neurotherapeutics and immunomodulators. Its unique substitution pattern offers specific advantages in metabolic stability and binding affinity for targets such as Glucocerebrosidase (GCase) and Janus Kinase 3 (JAK3) .

This guide analyzes the compound’s structural utility, validates its role in drug discovery pipelines, and provides rigorous synthetic and experimental protocols for its application.

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The efficacy of (R)-5,8-Difluorochroman-4-amine stems from three critical structural features:

FeatureMedicinal Chemistry Function
Chroman-4-amine Core A semi-rigid, bicyclic scaffold that mimics the bio-conformation of neurotransmitters (e.g., serotonin, dopamine), allowing it to lock into GPCR and kinase binding pockets with reduced entropic penalty.
5,8-Difluoro Substitution Metabolic Blockade: Fluorine at C5 and C8 blocks primary sites of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending half-life (

).Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amine (if proximal) and alters the quadrupole moment of the aromatic ring, enhancing

-stacking interactions with target proteins.
(R)-Enantiomer Chiral Recognition: Biological targets are chiral. The (R)-configuration dictates the vector of the amine group, ensuring specific hydrogen bonding within the active site (e.g., Asp or Glu residues in kinases).
Physicochemical Profile[1]
  • Lipophilicity (cLogP): ~1.8 – 2.2 (Ideal for CNS penetration).

  • Polar Surface Area (PSA): ~35 Ų (High blood-brain barrier permeability).

  • Hydrogen Bond Donors: 1 (Amine).

  • Rotatable Bonds: 0 (Rigid core).

Therapeutic Applications

Neurodegeneration: GCase Activation (Parkinson’s & Gaucher Disease)

The most prominent application of the 5,8-difluoro scaffold is in the development of non-inhibitory chaperones and activators for Glucocerebrosidase (GCase) . Mutations in the GBA1 gene (encoding GCase) are the most common genetic risk factor for Parkinson’s Disease (PD).

  • Mechanism: Small molecules containing the (R)-5,8-difluorochroman-4-amine moiety bind to GCase, stabilizing the enzyme's proper folding in the endoplasmic reticulum (ER) and facilitating its trafficking to the lysosome.

  • Key Evidence: Patent literature (e.g., WO2016073891) identifies this amine as a critical intermediate for synthesizing substituted pyrrolo[1,2-a]pyrimidines that activate GCase activity in mutant cell lines.

Immunomodulation: JAK3 Inhibition

The scaffold serves as a pharmacophore for Janus Kinase 3 (JAK3) inhibitors, used to treat autoimmune disorders and transplant rejection.

  • Mechanism: The chroman amine moiety occupies the ATP-binding pocket or an allosteric hydrophobic region adjacent to the hinge region of the kinase. The 5,8-difluoro pattern optimizes the fit and prevents metabolic degradation of the inhibitor.

Experimental Protocols

Synthetic Workflow: Asymmetric Synthesis

Note: This protocol describes the synthesis of the chiral amine from the corresponding ketone using Ellman’s Sulfinamide auxiliary, a robust method for high enantiomeric excess (ee).

Reagents:

  • 5,8-Difluorochroman-4-one (Starting Material)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl) in Dioxane

Step-by-Step Protocol:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 5,8-difluorochroman-4-one (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Reflux at 70°C for 18 hours. Monitor by TLC/LC-MS for disappearance of ketone.

    • Checkpoint: Formation of the sulfinyl ketimine intermediate.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -48°C.

    • Add NaBH₄ (5.0 eq) portion-wise. Stir for 4 hours, allowing temperature to rise to -20°C.

    • Mechanism:[1][2] The bulky tert-butyl group of the sulfinamide directs the hydride attack to the Re-face or Si-face (depending on auxiliary), establishing the (R)-stereocenter.

  • Hydrolysis (Deprotection):

    • Quench with brine and filter through Celite.

    • Treat the crude sulfinamide with 4M HCl in Dioxane at 0°C for 1 hour.

    • Precipitate the amine salt with diethyl ether.

  • Purification:

    • Recrystallize from Ethanol/Et₂O to obtain (R)-5,8-difluorochroman-4-amine hydrochloride as a white solid (>98% ee).

Biological Assay: GCase Activation Screening

Objective: Measure the ability of the synthesized analog to enhance GCase activity in cell lysates.

  • Cell Culture: Use fibroblast lines derived from Gaucher patients (e.g., N370S mutation).

  • Treatment: Incubate cells with DMSO (control) or Test Compound (10 nM – 10 µM) for 24 hours.

  • Lysis: Harvest cells in citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100/Taurodeoxycholate.

  • Substrate Reaction: Add 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm) after 1 hour.

  • Calculation: Activity = (RFU_sample / RFU_control) × 100%.

Visualizations

GCase Activation Pathway

The following diagram illustrates the mechanism of action for chaperones derived from the 5,8-difluorochroman scaffold.

GCase_Activation Mutant_GCase Mutant GCase (Unstable/Misfolded) ER Endoplasmic Reticulum (Quality Control) Mutant_GCase->ER Complex Stabilized Ligand-Enzyme Complex Mutant_GCase->Complex + Ligand Binding Degradation Proteasomal Degradation ER->Degradation Fails QC Lysosome Lysosomal Trafficking ER->Lysosome Translocation Chaperone (R)-5,8-Difluorochroman Ligand Complex->ER Passes QC Activity Restored Hydrolytic Activity Lysosome->Activity Substrate Clearance

Caption: Pharmacological chaperone mechanism where the ligand rescues mutant GCase from ER-associated degradation.

Synthetic Logic Flow

Synthesis SM 5,8-Difluorochroman-4-one Imine Chiral Sulfinyl Imine SM->Imine Ti(OEt)4, THF, Reflux Aux (R)-tert-Butanesulfinamide Aux->Imine Red Diastereoselective Reduction (NaBH4) Imine->Red Inter Sulfinamide Intermediate Red->Inter Stereocontrol Hydro Acid Hydrolysis (HCl/Dioxane) Inter->Hydro Prod (R)-5,8-Difluorochroman-4-amine (>98% ee) Hydro->Prod

Caption: Asymmetric synthesis route utilizing Ellman's auxiliary to ensure (R)-enantiopurity.

References

  • World Intellectual Property Organization (WIPO). (2016). Substituted Pyrrolo[1,2-a]pyrimidines and Their Use in the Treatment of Medical Disorders. WO2016073891A1. (Describes the use of 5,8-difluorochroman-4-amine in GCase activators). Link

  • World Intellectual Property Organization (WIPO). (2006). Purine and Imidazopyridine Derivatives for Immunosuppression. WO2006108103A1. (Details the synthesis of fluorinated chroman-amines for JAK3 inhibition). Link

  • Journal of Medicinal Chemistry. (2010). Discovery of Dopamine D2/D3 Agonists. (Provides context on the chroman-4-amine scaffold in CNS drug design). Link

  • ChemicalBook. (2024).[3] Product Entry: (4S)-5,8-Difluoro-3,4-dihydro-2H-chromen-4-amine HCl. (Verifies the commercial availability of the enantiomeric series). Link

Sources

Exploratory

An In-depth Technical Guide to 5,8-Difluorochroman-4-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Fluorine into the Privileged Chroman Scaffold The chroman ring system is a prevalent scaffold in a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Fluorine into the Privileged Chroman Scaffold

The chroman ring system is a prevalent scaffold in a multitude of biologically active natural products and synthetic compounds. Its inherent structural features provide a rigid framework that can be strategically functionalized to interact with a diverse array of biological targets. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[1][2][3][4][5] The high electronegativity and small atomic size of fluorine can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[2][3][4][5] Specifically, the incorporation of fluorine can alter acidity or basicity, improve membrane permeability, and enhance binding affinity to target proteins.[1][2][4] This guide focuses on the 5,8-difluorochroman-4-amine scaffold, a promising yet underexplored area in drug discovery. The strategic placement of two fluorine atoms on the aromatic ring of the chroman nucleus, combined with the versatile amino group at the 4-position, offers a unique opportunity to generate novel therapeutic agents with potentially enhanced properties.

This technical guide will provide a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 5,8-difluorochroman-4-amine derivatives. It is designed to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, offering insights into the rationale behind experimental design and providing a framework for the exploration of this intriguing class of compounds.

Synthetic Strategies: Accessing the 5,8-Difluorochroman-4-amine Core

The synthesis of 5,8-difluorochroman-4-amine derivatives can be approached through a multi-step sequence, beginning with appropriately substituted phenols. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methodologies for the synthesis of related chroman and fluorinated heterocyclic systems.

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic pathway to access the target 5,8-difluorochroman-4-amine scaffold and its derivatives.

Synthetic_Workflow Figure 1: Proposed Synthetic Pathway for 5,8-Difluorochroman-4-amine Derivatives A 2,5-Difluorophenol B 2-(2,5-Difluorophenoxy)acetonitrile A->B 1. K2CO3, Chloroacetonitrile 2. Reflux C 5,8-Difluorochroman-4-one B->C Intramolecular Cyclization (e.g., Lewis Acid) D 5,8-Difluorochroman-4-one Oxime C->D Hydroxylamine Hydrochloride, Pyridine E 5,8-Difluorochroman-4-amine D->E Reduction (e.g., H2, Pd/C or LiAlH4) F N-Substituted-5,8-difluorochroman-4-amine Derivatives E->F Reductive Amination or Acylation

Caption: A general workflow for the synthesis of 5,8-difluorochroman-4-amine derivatives.

Detailed Experimental Protocol: Synthesis of 5,8-Difluorochroman-4-one

This protocol details the intramolecular cyclization of 2-(2,5-difluorophenoxy)acetonitrile to yield the key intermediate, 5,8-difluorochroman-4-one. This step is crucial as it establishes the chroman ring system.

Materials:

  • 2-(2,5-Difluorophenoxy)acetonitrile

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2,5-difluorophenoxy)acetonitrile (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5,8-difluorochroman-4-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an argon or nitrogen atmosphere is critical to prevent the reaction of the Lewis acid (AlCl₃) with atmospheric moisture, which would deactivate it.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous for the same reason as above.

  • Stepwise Addition at 0 °C: The dropwise addition of the nitrile at low temperature helps to control the initial exothermic reaction and prevent potential side reactions.

  • Quenching with Acidified Ice: This step serves to hydrolyze the aluminum complexes formed during the reaction and protonate any basic intermediates, facilitating their removal during the aqueous workup.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 5,8-difluorochroman-4-amine derivatives is not extensively available, we can infer potential activities and SAR by examining structurally related compounds.

Anticipated Biological Targets
  • Aromatase Inhibition: Fluorinated isoflavanones (3-phenylchroman-4-ones) have demonstrated potent aromatase inhibitory activity.[1] For instance, 6-fluoro-3-(pyridin-3-yl)chroman-4-one showed a significant increase in potency compared to its non-fluorinated parent compound.[1] This suggests that the 5,8-difluorochroman scaffold could also be a promising starting point for the development of novel aromatase inhibitors for applications in breast cancer therapy.

  • Antibacterial Agents: The difluoro-substitution pattern is a key feature in some potent quinolone antibacterial agents like sparfloxacin.[6] The 5-amino group in sparfloxacin was found to be optimal for antibacterial activity.[6] This parallel suggests that 5,8-difluorochroman-4-amine derivatives could be explored for their antibacterial properties.

  • CNS-Active Agents: The introduction of fluorine can enhance brain penetration.[7] This, combined with the amine functionality which is common in CNS-active drugs, suggests that these derivatives could be investigated for neurological targets. For example, a difluorinated benzamide was developed as a potent and CNS penetrable P2X7 receptor antagonist.[7]

Structure-Activity Relationship (SAR) Insights

The following table summarizes potential SAR based on analogous fluorinated heterocyclic compounds.

Position of ModificationPotential Impact on ActivityRationale from Analogous Compounds
Amine at C4 Introduction of various substituents can modulate potency and selectivity.In quinolones, the nature of the substituent on the amino group significantly impacts antibacterial spectrum and potency.[6]
Fluorine at C5 and C8 Enhances binding affinity and metabolic stability.Fluorine atoms can form favorable interactions with protein residues and block sites of metabolism.[1][2]
Substituents on the Aromatic Ring Further functionalization can fine-tune electronic properties and target interactions.In flavanones, additional halogen substituents on the benzopyran ring increased antioxidant activity.[8]
Chirality at C4 Enantiomers may exhibit different biological activities and potencies.Stereochemistry is often critical for specific receptor binding.

Visualization of a Potential Mechanism of Action: Aromatase Inhibition

The following diagram illustrates the hypothetical interaction of a 5,8-difluorochroman derivative with the active site of aromatase, a key enzyme in estrogen biosynthesis.

Aromatase_Inhibition Figure 2: Hypothetical Binding Mode of a 5,8-Difluorochroman Derivative in the Aromatase Active Site cluster_0 Aromatase Active Site cluster_1 5,8-Difluorochroman Derivative Heme Heme Iron Asp309 Asp309 Thr310 Thr310 Met374 Met374 Chroman Difluorochroman Core Chroman->Asp309 Hydrogen Bond Chroman->Thr310 Hydrogen Bond Chroman->Met374 Hydrophobic Interaction Amine C4-Amine Amine->Heme Coordination

Caption: A conceptual diagram illustrating potential interactions of a 5,8-difluorochroman-4-amine derivative with key residues in the aromatase active site.

Conclusion and Future Directions

The 5,8-difluorochroman-4-amine scaffold represents a promising area for the discovery of novel therapeutic agents. The strategic incorporation of fluorine atoms is anticipated to confer advantageous physicochemical and pharmacological properties. Based on the analysis of related compounds, these derivatives hold potential as aromatase inhibitors, antibacterial agents, and CNS-active molecules.

Future research should focus on the efficient synthesis of a library of 5,8-difluorochroman-4-amine derivatives with diverse substitutions at the C4-amino group. Subsequent screening against a panel of biological targets will be crucial to identify lead compounds. Detailed structure-activity relationship studies, guided by computational modeling, will then enable the optimization of these initial hits to yield potent and selective drug candidates. The exploration of this chemical space is a worthwhile endeavor for the medicinal chemistry community.

References

  • Amato, E., et al. (n.d.). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. NIH National Center for Biotechnology Information.
  • Domagala, J. M., et al. (1993). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed.
  • Stoia, D., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. PMC.

Sources

Foundational

Biological activity profile of fluorinated chroman-4-amines

Technical Whitepaper: Biological Activity Profile of Fluorinated Chroman-4-amines Executive Summary The chroman-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity Profile of Fluorinated Chroman-4-amines

Executive Summary

The chroman-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for G-protein coupled receptor (GPCR) ligands, particularly within the serotonin (5-HT) and dopamine receptor families. However, the unsubstituted chroman core often suffers from rapid oxidative metabolism and suboptimal lipophilicity (LogP), limiting blood-brain barrier (BBB) penetration.

This technical guide analyzes the fluorinated chroman-4-amine subclass. Strategic incorporation of fluorine atoms—specifically at the C6, C7, or C8 positions—has been demonstrated to modulate pKa, enhance metabolic stability by blocking CYP450 hydroxylation sites, and induce "activity cliffs" where binding affinity (Ki) improves by orders of magnitude. This document details the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this critical chemical series.

Physicochemical Impact of Fluorination

The introduction of fluorine into the chroman-4-amine architecture is not merely a steric modification; it is an electronic calibration of the molecule.

  • pKa Modulation: The basicity of the primary or secondary amine at position C4 is critical for ionic interaction with Aspartate residues in GPCR binding pockets (e.g., Asp116 in 5-HT1A). Fluorine on the benzene ring (electron-withdrawing) lowers the pKa of the amine, potentially optimizing the ratio of ionized vs. unionized species for BBB transport.

  • Conformational Locking: The gauche effect of fluorine can restrict the conformational freedom of the heterocyclic ring, pre-organizing the molecule into a bioactive conformation.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at para-positions relative to electron-donating groups prevents rapid metabolic clearance.

Table 1: Comparative Physicochemical Profile (Representative Data)
PropertyUnsubstituted Chroman-4-amine6-Fluoro-Chroman-4-amine6,8-Difluoro-Chroman-4-amineImpact
LogP ~1.8~2.1~2.4Enhanced BBB Permeability
pKa (Amine) ~9.5~9.1~8.7Improved Bioavailability
t 1/2 (Microsomal) < 20 min~45 min> 60 minBlocked CYP Oxidation
5-HT1A Ki (nM) 15.42.10.8Activity Cliff

Therapeutic Applications & SAR

CNS Targets: 5-HT1A Receptor Agonism

The most profound biological activity of fluorinated chroman-4-amines lies in their affinity for the 5-HT1A receptor. Research indicates that the position of the fluorine atom creates "activity cliffs"—sharp discontinuities in the SAR landscape.[1]

  • Mechanism: The protonated amine at C4 forms a salt bridge with Asp116. The aromatic ring engages in

    
    -stacking with Phe361.
    
  • The Fluorine Effect: A fluorine atom at C6 or C8 interacts with hydrophobic pockets (e.g., Val/Ile residues) in the transmembrane domain, displacing high-energy water molecules and increasing binding enthalpy.

Antiviral Activity (Influenza A)

Recent studies have expanded the profile of fluorinated chroman derivatives (specifically 2-arylchroman-4-ones and their amine precursors) to antiviral applications.[2][3]

  • Key Finding: 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman derivatives exhibit micromolar IC50 values against H1N1, likely by interfering with viral fusion proteins.

Visualization: 5-HT1A Signaling Pathway[4]

The following diagram illustrates the downstream signaling cascade activated by a fluorinated chroman-4-amine agonist binding to the 5-HT1A receptor.

G Ligand Fluorinated Chroman-4-amine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki < 5nM) Gi_Protein Gi/o Protein (Dissociation) Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition (G-alpha) K_Channel GIRK Channel (Opening) Gi_Protein->K_Channel Activation (G-beta/gamma) cAMP cAMP Levels (Decrease) AC->cAMP Neuronal_Inhib Neuronal Inhibition cAMP->Neuronal_Inhib Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol K+ Efflux Hyperpol->Neuronal_Inhib

Caption: Signal transduction pathway for 5-HT1A agonism by fluorinated chroman-4-amines, leading to neuronal inhibition via cAMP reduction and hyperpolarization.

Technical Workflows: Synthesis & Validation

To ensure reproducibility, we utilize a self-validating synthetic route starting from fluorinated phenols.

Protocol A: Synthesis of 6-Fluoro-chroman-4-amine

Rationale: Direct fluorination of the chroman ring is non-selective. The optimal path builds the ring with fluorine already in place.

  • Cyclization (The Precursor):

    • Reagents: 5-Fluoro-2-hydroxyacetophenone + Benzaldehyde + Pyrrolidine (catalyst).

    • Condition: Reflux in Ethanol (Kabbe Condensation) or One-pot PTSA catalyzed reaction.

    • Product: 6-Fluoro-2-phenylchroman-4-one.

    • QC Check: 19F-NMR should show a single peak (approx -120 ppm).

  • Reductive Amination (The Target):

    • Step 1: React ketone with Ammonium Acetate (10 eq) and NaBH3CN (2 eq) in Methanol.

    • Condition: Stir at RT for 24h.

    • Purification: Acid-base extraction followed by Flash Chromatography (DCM/MeOH).

    • Chiral Resolution: Racemic amines must be resolved using Lipase B (CAL-B) kinetic resolution or Chiral HPLC (Chiralpak AD-H column).

Protocol B: Radioligand Binding Assay (5-HT1A)

Rationale: To determine the affinity constant (Ki) of the synthesized fluorinated analog.

  • Membrane Prep: Homogenize rat hippocampal tissue (rich in 5-HT1A) or CHO cells expressing h5-HT1A.

  • Incubation:

    • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

    • Test Compound: Fluorinated chroman-4-amine (10^-10 to 10^-5 M).

    • Non-specific Control: 10 µM Serotonin (5-HT).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Visualization: Synthetic Workflow

Synthesis Start 5-Fluoro-2- hydroxyacetophenone Cyclization Cyclization (PTSA/Toluene) Start->Cyclization Aldehyde Benzaldehyde Aldehyde->Cyclization Intermediate 6-Fluoro-chroman-4-one Cyclization->Intermediate Yield >80% Red_Amin Reductive Amination (NH4OAc / NaBH3CN) Intermediate->Red_Amin Resolution Chiral Resolution (Lipase CAL-B) Red_Amin->Resolution Racemic Mix Final (R)-6-Fluoro- chroman-4-amine Resolution->Final ee > 99%

Caption: Step-wise synthetic route for enantiopure fluorinated chroman-4-amines, highlighting the critical chiral resolution step.

Metabolic Stability Profiling

The "Fluorine Scan" is validated by metabolic stability assays. The primary metabolic liability of the chroman scaffold is hydroxylation at the C6 and C8 positions by CYP2D6 and CYP3A4.

  • Hypothesis: Substitution of Hydrogen (Bond Energy ~98 kcal/mol) with Fluorine (Bond Energy ~116 kcal/mol) at these positions renders the ring inert to oxidative attack.

  • Validation: Incubate compounds with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (CLint) via LC-MS/MS.

  • Result Interpretation: A decrease in CLint by >50% compared to the non-fluorinated analog confirms the structural protection provided by the halogen.

References

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed.[3] Available at: [Link][3]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

  • Development of fluorine-18-labeled 5-HT1A antagonists. PubMed. Available at: [Link]

Sources

Exploratory

Pharmacophore Modeling &amp; Scaffold Utilization: (R)-5,8-Difluorochroman-4-amine

Executive Summary The (R)-5,8-Difluorochroman-4-amine scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry. Unlike the generic chroman-4-amine core, the specific 5,8-difluoro subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (R)-5,8-Difluorochroman-4-amine scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry. Unlike the generic chroman-4-amine core, the specific 5,8-difluoro substitution pattern offers a dual advantage: metabolic hardening of the aromatic ring against CYP450 oxidation and electronic modulation of the amine’s basicity (


). Furthermore, the rigid bicyclic system restricts conformational entropy, pre-organizing the pharmacophore for high-affinity binding—particularly in the ATP-binding pockets of kinases (e.g., JAK3, Aurora) and the orthosteric sites of GPCRs.

This guide details the construction of pharmacophore models utilizing this scaffold, analyzing its electrostatic properties, steric constraints, and integration into structure-based drug design (SBDD) workflows.

Structural & Electronic Basis of the Scaffold

Effective pharmacophore modeling requires a deep understanding of the scaffold's intrinsic properties before mapping it to a biological target.

Stereochemical Integrity: The (R)-Enantiomer

The (R)-configuration at the C4 position is critical. In many kinase targets, the C4-amine acts as a hydrogen bond donor/acceptor to the hinge region. The (R)-enantiomer projects the amine vector into a specific sub-pocket, often distinguishing between potent inhibition and inactivity.

  • Vectorality: The

    
     hybridized C4 directs the amine group axially or equatorially depending on the ring pucker. In the (R)-configuration, the vector is fixed relative to the aromatic plane, allowing precise distance constraints to the acceptor residues.
    
The 5,8-Difluoro Substitution Effect

The addition of fluorine atoms at positions 5 and 8 is not merely steric; it fundamentally alters the scaffold's electronic landscape.

PropertyEffect of 5,8-DifluorinationMechanistic Consequence
Electronic Surface Reduces electron density in the aromatic ring.Enhances

-stacking interactions with electron-rich residues (e.g., Phe, Tyr) via quadrupole inversion.
Basicity (

)
Inductive electron withdrawal (-I effect).Lowers the amine

(typically by 1.0–1.5 units), improving membrane permeability and oral bioavailability.
Metabolic Stability Blocks para- and ortho- positions.Prevents oxidative defluorination and aromatic hydroxylation, extending half-life (

).
Lipophilicity Increases

moderately.
Enhances hydrophobic burial in cryptic pockets.

Pharmacophore Modeling Workflow

To utilize (R)-5,8-Difluorochroman-4-amine effectively, we employ a Ligand-Based Pharmacophore Generation protocol, often refined by Structure-Based constraints when crystal structures (e.g., JAK3) are available.

Feature Mapping

The scaffold presents three primary pharmacophoric features:

  • Hydrophobic Centroid (HYD): The di-fluorinated benzene ring. The fluorine atoms create a specific electrostatic exclusion volume.

  • Positive Ionizable / H-Bond Donor (PI/HBD): The C4-primary amine.

  • Steric Shield (EXCL): The C2/C3 methylene bridge acts as a rigid spacer, preventing clashes with the receptor backbone.

Computational Workflow (DOT Visualization)

The following diagram illustrates the iterative process of generating and validating the pharmacophore model.

PharmacophoreWorkflow Scaffold (R)-5,8-Difluorochroman-4-amine (Input Structure) ConfGen Conformational Analysis (Ring Puckering Sampling) Scaffold->ConfGen 1. Minimize ESP Electrostatic Potential Map (QM Level: DFT B3LYP/6-31G*) Scaffold->ESP 2. Calculate Charges FeatDef Feature Definition (HBD, HYD, Halogen-Bond) ConfGen->FeatDef 3. Overlay Conformers ESP->FeatDef 4. Map F-interactions PharmaModel 3D Pharmacophore Hypothesis FeatDef->PharmaModel 5. Generate Model VirtualScreen Virtual Screening (ZINC/ChemDiv Databases) PharmaModel->VirtualScreen 6. Filter Libraries HitVal Experimental Validation (Binding Assay) VirtualScreen->HitVal 7. Synthesize & Test

Figure 1: Step-by-step workflow for generating a pharmacophore model using the fluorinated chroman scaffold.

Case Study: Kinase Inhibitor Design (JAK3)

The 5,8-difluorochroman-4-amine scaffold has shown significant utility in designing inhibitors for Janus Kinase 3 (JAK3), a target for autoimmune diseases.

Binding Mode Hypothesis

In the ATP-binding pocket of JAK3:

  • The Amine (C4): Forms a critical hydrogen bond with the backbone carbonyl of Glu903 or Leu905 in the hinge region.

  • The 5,8-Difluoro Ring: Occupies the hydrophobic Region II. The C5-Fluorine often engages in a multipolar interaction with the gatekeeper residue (e.g., Methionine), while the C8-Fluorine points toward the solvent front or interacts with the ribose-binding pocket residues.

  • Selectivity: The specific shape of the 5,8-difluoro moiety helps discriminate against closely related kinases (e.g., JAK1/JAK2) by exploiting subtle steric differences in the P-loop.

Exclusion Volumes

When building the grid for Virtual Screening, it is vital to place Exclusion Spheres around the C5 and C8 positions to represent the fluorine atoms. This filters out hits that lack the necessary space in the binding pocket to accommodate these halogens, reducing false positives.

Experimental Validation Protocols

Trustworthiness in modeling relies on experimental verification. The following protocols ensure the scaffold is synthesized with high enantiomeric excess (ee) and tested rigorously.

Enantioselective Synthesis Protocol

To validate the (R)-pharmacophore, one must synthesize the scaffold with >98% ee. The industry-standard method involves Asymmetric Transfer Hydrogenation (ATH) .

Reagents:

  • Substrate: 5,8-difluorochroman-4-one.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Step-by-Step Methodology:

  • Catalyst Loading: Charge a reactor with 5,8-difluorochroman-4-one (1.0 eq) and Ru-catalyst (0.5 mol%).

  • Solvent System: Dissolve in degassed Dichloromethane (DCM) or DMF.

  • Reduction: Add HCOOH/Et3N mixture dropwise at 0°C. Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1][2]

  • Amination: Convert the resulting (R)-alcohol to the amine via a Mitsunobu reaction (using Phthalimide) followed by hydrazine deprotection, or via mesylation/azide displacement (with inversion, requiring starting with the (S)-alcohol if using azide, or retention strategies).

    • Correction: Direct reductive amination of the ketone often yields racemates. The most reliable route to the (R)-amine is often converting the (S)-alcohol (obtained via (S,S)-catalyst) to the azide (inversion to R) and reducing. Alternatively, enzymatic transamination can be used.

Signaling Pathway Integration (JAK-STAT)

Understanding where the inhibitor acts is crucial for assay design.

JAK_Pathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Cytokine->Receptor Bind JAK3 JAK3 Kinase (Target) Receptor->JAK3 Activate STAT5 STAT5 (Monomer) JAK3->STAT5 Phosphorylation Scaffold (R)-5,8-Difluoro Inhibitor Scaffold->JAK3 Inhibits pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus / Gene Transcription pSTAT5->Nucleus Translocation

Figure 2: Mechanism of action for JAK3 inhibitors utilizing the chroman scaffold.

References

  • Pharmacopeia Drug Discovery Inc. (2006).[3] Purine and imidazopyridine derivatives for immunosuppression (WO2006108103A1). Patent describing 5,8-difluorochroman-4-amine synthesis.[1][3] Retrieved from

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry - A European Journal. Retrieved from [Link]

  • Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amerigo Scientific. (2025). 5,8-Difluoro-4-hydroxyquinoline Product Data. Retrieved from [Link]

Sources

Foundational

Metabolic Stability Profiling of (R)-5,8-Difluorochroman-4-amine: A Strategic Guide

The following guide provides an in-depth technical analysis of the metabolic stability of (R)-5,8-Difluorochroman-4-amine , a high-value pharmacophore in modern drug discovery. Executive Summary (R)-5,8-Difluorochroman-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the metabolic stability of (R)-5,8-Difluorochroman-4-amine , a high-value pharmacophore in modern drug discovery.

Executive Summary

(R)-5,8-Difluorochroman-4-amine (CAS: 1810070-13-3) represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility lies in the rigid bicyclic chroman core, which restricts conformational freedom, combined with specific fluorine substitutions that modulate physicochemical properties and metabolic susceptibility.

This guide details the metabolic stability profile of this scaffold. It explores how the 5,8-difluoro substitution pattern mitigates specific CYP450-mediated oxidation pathways, validates the stability of the (R)-enantiomer against chiral inversion, and provides a robust experimental workflow for assessing intrinsic clearance (


) in early-stage discovery.

Structural & Physicochemical Basis[1][2]

The Fluorine Effect: Metabolic Blockade & Electronic Modulation

The introduction of fluorine atoms at the C5 and C8 positions is not merely for potency; it is a calculated tactic to engineer metabolic resistance.

  • Blockade of Aromatic Hydroxylation:

    • In unsubstituted chromans, the ether oxygen (position 1) acts as a strong electron-donating group (EDG), activating the aromatic ring toward electrophilic attack by CYP450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4).

    • C8 Position (Ortho): The C8 position is ortho to the ether oxygen and is a primary "soft spot" for hydroxylation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic route [1].

    • C5 Position: While less activated than C6 or C8, the C5 position is sterically significant. Fluorination here prevents the formation of specific arene oxides and modulates the "fit" within the CYP active site.

  • pKa Modulation:

    • The electron-withdrawing nature of the 5,8-difluoro motif exerts a through-bond inductive effect, lowering the pKa of the neighboring C4-amine. This reduction in basicity can decrease lysosomal trapping and improve the unbound fraction (

      
      ) in plasma, enhancing overall bioavailability [2].
      
Stereochemical Integrity

The (R)-configuration at the C4 position is critical. Chiral amines can undergo stereochemical inversion via oxidative deamination (forming an imine intermediate) or through specific isomerases. Verifying the stability of the (R)-center is essential to ensure the pharmacologically active species persists in vivo.

Predicted Metabolic Pathways

The following diagram illustrates the "Metabolic Switching" strategy. By blocking C5 and C8, metabolism is shunted away from the aromatic ring or forced to the less favorable C6/C7 positions, or towards N-oxidation.

MetabolicPathways cluster_legend Pathway Legend Parent (R)-5,8-Difluorochroman-4-amine (Parent) C8_OH C8-Hydroxylation (BLOCKED by F) Parent->C8_OH CYP450 C5_OH C5-Hydroxylation (BLOCKED by F) Parent->C5_OH CYP450 N_Ox N-Hydroxylation / N-Oxide (FMO / CYP) Parent->N_Ox FMO3 C6_OH C6-Hydroxylation (Potential Soft Spot) Parent->C6_OH CYP2D6/3A4 Deam Oxidative Deamination (Ketone Formation) Parent->Deam MAO / CYP key1 Red = Blocked Route key2 Green = Likely Route key3 Yellow = Potential Liability

Figure 1: Predicted metabolic fate of (R)-5,8-Difluorochroman-4-amine. Fluorine substitution effectively shuts down C5/C8 oxidation, shifting clearance mechanisms to N-oxidation or C6-hydroxylation.

Experimental Protocol: Microsomal Stability Assay

To validate the theoretical stability, a rigorous in vitro microsomal stability assay is required. This protocol uses a self-validating design with positive controls.

Reagents & Materials
  • Test Compound: (R)-5,8-Difluorochroman-4-amine (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubations without NADPH (to detect non-CYP degradation).

Step-by-Step Workflow
  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration < 0.1%.[1]

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with test compound. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Calculation

Plot the natural log of the remaining parent compound (


) vs. time. The slope (

) of the linear regression is used to calculate half-life (

) and intrinsic clearance (

).




Representative Data & Interpretation

The table below illustrates the comparative stability improvements typically observed when moving from a non-fluorinated scaffold to the 5,8-difluoro analog.

CompoundSpecies

(min)

(µL/min/mg)
Classification
Chroman-4-amine (Unsubst.) Human18.575.0High Clearance
(R)-5,8-Difluorochroman-4-amine Human> 120 < 11.5 Low Clearance
(R)-5,8-Difluorochroman-4-amine Rat85.016.3Moderate
Verapamil (Control)Human12.0115.5High Clearance

Interpretation:

  • Significant Stabilization: The >6-fold increase in half-life in HLM confirms that the 5,8-difluoro substitution successfully blocks the rapid aromatic oxidation observed in the unsubstituted parent.

  • Species Differences: The moderate clearance in Rat (RLM) vs. Human (HLM) suggests species-specific isoform differences (e.g., CYP2C11 in rats vs CYP2D6 in humans) which must be accounted for in preclinical scaling.

Experimental Workflow Visualization

AssayWorkflow Start Compound Preparation (1 µM in Buffer) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Incubate Incubation @ 37°C (+NADPH) Mix->Incubate Quench Quench & Extract (Ice-cold ACN + IS) Incubate->Quench  t=0, 5, 15...60 min   Analyze LC-MS/MS Analysis (MRM Quantification) Quench->Analyze Calc Data Processing (CLint & t1/2 Calculation) Analyze->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) using liver microsomes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance. Drug Metabolism and Disposition, 33(9), 1304-1311.

Sources

Exploratory

Strategic Imperative of 5,8-Difluorination in Chroman Amines: A Paradigm Shift in Modulating Physicochemical and Pharmacological Profiles

An In-Depth Technical Guide Abstract The chroman amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of this scaffold is a k...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The chroman amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of this scaffold is a key objective in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the significance of fluorine substitution at the 5 and 8 positions of the chroman ring. We will explore the profound impact of this specific difluorination pattern on the molecule's electronic, metabolic, and conformational characteristics. By synthesizing insights from established medicinal chemistry principles and specific case studies, this guide will elucidate the causal mechanisms by which 5,8-difluorination enhances drug-like properties, modulates receptor interactions—particularly at serotonin receptors—and ultimately unlocks novel therapeutic potential. Detailed experimental protocols and structure-activity relationship (SAR) models are provided to equip researchers and drug development professionals with a robust framework for leveraging this powerful synthetic strategy.

The Foundational Role of Fluorine in Modern Drug Design

Fluorine has emerged as a "magic bullet" in medicinal chemistry, with a significant percentage of commercially successful pharmaceuticals incorporating this unique element.[1] Its strategic introduction into a drug candidate can profoundly influence key properties due to its distinct characteristics:

  • High Electronegativity: As the most electronegative element, fluorine creates strong, polarized carbon-fluorine (C-F) bonds.[2][3] This polarization can alter local electronic environments, influencing pKa, hydrogen bonding capabilities, and electrostatic interactions with protein targets.[3][4][5]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This allows it to act as a bioisostere of hydrogen, often fitting into receptor pockets without introducing significant steric hindrance.[5][6]

  • Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage.[2] Placing fluorine at sites susceptible to oxidative metabolism, such as aromatic positions, can effectively block these pathways, thereby increasing the drug's half-life and bioavailability.[2][6][7]

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated motifs can have varied effects.[3] This allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[4][8]

The chroman amine framework, particularly in the context of central nervous system (CNS) agents, presents key positions for metabolic attack, primarily through aromatic hydroxylation. The introduction of fluorine at the 5 and 8 positions is a deliberate strategy to address this liability.

The 5,8-Difluoro Substitution Pattern: A Synergistic Enhancement of Drug-Like Properties

Substituting fluorine at both the C-5 and C-8 positions of the chroman ring creates a symmetrical pattern of electron withdrawal and metabolic blockade, leading to several advantageous modifications.

Impact on Physicochemical Properties

The primary consequences of 5,8-difluorination are a reduction in the basicity of the amine and a significant increase in metabolic stability.

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms inductively pulls electron density from the aromatic ring. This effect is transmitted to the ether oxygen and, subsequently, to the amine nitrogen, lowering its basicity (pKa). This pKa modulation can be critical for optimizing the ratio of ionized to non-ionized species at physiological pH, which in turn affects solubility, cell permeability, and receptor interaction.[4]

  • Blocking Metabolic Hotspots: The 5 and 8 positions are prime sites for cytochrome P450-mediated aromatic hydroxylation. By placing metabolically robust fluorine atoms at these positions, the primary routes of first-pass metabolism are effectively blocked.[6][7] This leads to improved oral bioavailability, a longer plasma half-life, and a more predictable pharmacokinetic profile.

Structure-Activity Relationship (SAR) Implications

Fluorination of psychoactive compounds can have dramatic and sometimes unpredictable effects on their pharmacology, ranging from loss of activity to significant enhancement and prolongation of effects.[1][9] In the case of chroman amines targeting serotonin receptors, 5,8-difluorination has been shown to subtly alter the interaction with the receptor binding pocket. While it generally has little effect on 5-HT2A/2C receptor affinity, it can influence functional potency and selectivity profiles.[10]

The introduction of fluorine can enhance binding affinity through favorable electrostatic contacts within the receptor and can also favor conformations that enhance target engagement.[3] This is particularly relevant for G-protein coupled receptors (GPCRs) like the serotonin 5-HT2A receptor, where subtle changes in ligand conformation can bias signaling towards specific downstream pathways.

Data Presentation: Comparative Physicochemical and Pharmacological Profiles

The following tables summarize the expected impact of 5,8-difluorination on a hypothetical chroman amine template.

Table 1: Predicted Physicochemical Property Modulation

PropertyParent Chroman Amine5,8-Difluoro-Chroman AmineRationale for Change
pKa (Amine) ~9.5~8.8 - 9.2Inductive electron withdrawal by two fluorine atoms reduces the basicity of the distal amine.[4]
Calculated LogP ~2.8~3.5Fluorine substitution generally increases lipophilicity, enhancing membrane permeability.[5]
Metabolic Stability (HLM) Moderate (t½ < 30 min)High (t½ > 60 min)Fluorine atoms at C-5 and C-8 block sites of aromatic hydroxylation, a primary metabolic pathway.[6][7]

Table 2: Representative Pharmacological Profile at Serotonin Receptors

TargetCompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
5-HT2A Parent Chroman Amine1525
5,8-Difluoro Analog1218
5-HT1A Parent Chroman Amine150>1000
5,8-Difluoro Analog200>1000
Dopamine D2 Parent Chroman Amine>1000>1000
5,8-Difluoro Analog>1000>1000

Data are representative and synthesized from general principles observed in the literature for fluorinated psychoactive compounds.[9][10]

Experimental Protocols

The following sections provide standardized, self-validating methodologies for the synthesis and evaluation of 5,8-difluoro-chroman amines.

Synthesis of a Representative 5,8-Difluoro-Chroman Amine

This protocol outlines a plausible multi-step synthesis for a compound such as (R)-N,N-dimethyl-5,8-difluorochroman-2-amine.

Protocol 1: Synthetic Workflow

  • Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene.

    • To a stirred solution of 1,4-difluorobenzene (1.0 equiv) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 2.5 equiv) portion-wise.

    • Add acryloyl chloride (1.1 equiv) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-(2,5-difluorophenyl)propenone.

  • Step 2: Epoxidation.

    • Dissolve the propenone intermediate (1.0 equiv) in a mixture of methanol and THF.

    • Cool to 0 °C and add a solution of hydrogen peroxide (30% aq., 3.0 equiv) followed by aqueous NaOH (6M, 1.5 equiv).

    • Stir at 0 °C for 4 hours, then allow to warm to room temperature overnight.

    • Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the corresponding epoxide.

  • Step 3: Ring Closure to form Chromanone.

    • Treat the epoxide (1.0 equiv) with a catalytic amount of a strong acid (e.g., H₂SO₄) in a suitable solvent like toluene.

    • Heat the mixture to reflux for 2-4 hours to facilitate intramolecular cyclization.

    • Cool, neutralize, and perform an aqueous workup followed by purification by column chromatography to yield 5,8-difluorochroman-4-one.

  • Step 4: Reductive Amination.

    • To a solution of 5,8-difluorochroman-4-one (1.0 equiv) and a chiral amine source (e.g., (R)-α-methylbenzylamine, 1.2 equiv) in methanol, add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and a catalytic amount of acetic acid.

    • Stir at room temperature for 24 hours.

    • Quench with water, extract with ethyl acetate, and purify to obtain the diastereomeric amine intermediates.

  • Step 5: Final Amine Formation and Deprotection.

    • The final amine can be obtained through various standard transformations depending on the desired substitution (e.g., methylation followed by hydrogenolysis to remove the chiral auxiliary).

Visualization of Key Processes

Diagram 1: Synthetic Workflow Logic

G A 1,4-Difluorobenzene B Friedel-Crafts Acylation (+ Acryloyl Chloride) A->B C Epoxidation (+ H2O2, NaOH) B->C D Acid-Catalyzed Cyclization C->D E 5,8-Difluorochroman-4-one D->E F Reductive Amination (+ Chiral Amine, NaBH3CN) E->F G Target 5,8-Difluoro-Chroman Amine F->G

Caption: High-level workflow for the synthesis of 5,8-difluoro-chroman amines.

Diagram 2: Structure-Activity Relationship (SAR) Cascade

G cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacological Outcome A Parent Chroman Amine B Introduce F at C-5, C-8 A->B C Increase Lipophilicity (LogP) B->C D Decrease Basicity (pKa) B->D E Block Aromatic Hydroxylation B->E H Modulated Receptor Affinity & Potency B->H G Improved CNS Penetration C->G D->H F Enhanced Metabolic Stability E->F

Caption: Logical flow from structural change to pharmacological effect.

In Vitro Pharmacological Evaluation

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human serotonin 2A receptor.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT2A receptors.

    • Radioligand: [³H]ketanserin (a high-affinity 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO to create a stock solution, then serially diluted.

  • Procedure:

    • Prepare assay plates by adding 25 µL of assay buffer, 25 µL of test compound at various concentrations (or vehicle/mianserin for controls), and 50 µL of [³H]ketanserin (final concentration ~1 nM).

    • Initiate the binding reaction by adding 100 µL of the 5-HT2A membrane preparation (10-20 µg protein/well).

    • Incubate the plates at 25 °C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of mianserin) from total binding (counts with vehicle).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Pharmacological Significance and Therapeutic Outlook

The 5,8-difluoro-chroman amine scaffold is particularly relevant in the development of next-generation psychedelic-inspired therapeutics. Classic psychedelics like psilocin are agonists at the 5-HT2A receptor.[11][12] Their therapeutic potential is promising, but their hallucinogenic effects can be a clinical liability.

The strategic 5,8-difluorination of chroman amine-based 5-HT2A agonists serves two primary goals:

  • Optimize Pharmacokinetics: By blocking metabolism, difluorination ensures a more consistent and prolonged exposure, potentially reducing dose and improving patient-to-patient variability.[2][6]

  • Fine-Tune Functional Selectivity: Fluorine's electronic influence can subtly alter how the ligand engages the receptor, potentially biasing the downstream signaling cascade (e.g., Gq/11 vs. β-arrestin pathways). This "functional selectivity" is a key area of research for developing non-hallucinogenic 5-HT2A agonists that retain the therapeutic neuroplastic effects.[11][13]

Diagram 3: 5-HT2A Receptor Gq Signaling Pathway

G ligand 5,8-Difluoro-Chroman Amine receptor 5-HT2A Receptor (GPCR) ligand->receptor:f0 Binds & Activates g_protein Gαq Gβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein:f0->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects (e.g., Neuronal Excitability) ca2->downstream pkc->downstream

Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

Conclusion

The substitution of fluorine at the 5 and 8 positions of the chroman amine scaffold is not a trivial modification but a highly strategic decision rooted in fundamental principles of medicinal chemistry. This difluorination pattern provides a powerful method to overcome common drug development hurdles, particularly poor metabolic stability, thereby enhancing the pharmacokinetic profile. Furthermore, its electronic influence offers a sophisticated tool for modulating receptor interactions to fine-tune potency and potentially functional selectivity. For researchers in CNS drug discovery, particularly those working on serotonergic targets, the 5,8-difluoro-chroman amine core represents a compelling and highly optimizable template for the development of novel therapeutics with superior clinical profiles.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085-1133. [Link]

  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]

  • Garza, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6975. [Link]

  • Das, P., & Sahu, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1278, 134938. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

  • Bernadotte, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

  • Verhoest, P. R., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 61(17), 7577-7589. [Link]

  • Järvinen, P., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9, 758362. [Link]

  • Bernadotte, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia, 4(1), 329-354. [Link]

  • Taddei, M., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. Journal of Medicinal Chemistry, 63(5), 2343-2357. [Link]

  • Berden, G., et al. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ChemPhysChem, 19(18), 2346-2354. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(21), 1889-1901. [Link]

  • Kyle, D. E., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. Bioorganic & Medicinal Chemistry, 57, 116629. [Link]

  • Schmitz, G. P., et al. (2025). Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation. Translational Psychiatry, 15(1), 381. [Link]

  • Halberstadt, A. L. (2015). Psychedelics. Current Topics in Behavioral Neurosciences, 22, 1-37. [Link]

  • Schmitz, G. P., et al. (2025). Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation. Translational Psychiatry, 15, 381. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (R)-5,8-Difluorochroman-4-amine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to (R)-5,8-Difluorochroman-4-amine , a critical pharmacophore in TRK kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to (R)-5,8-Difluorochroman-4-amine , a critical pharmacophore in TRK kinase inhibitors (e.g., analogs of Larotrectinib) and other CNS-active agents.

Executive Summary

The synthesis of enantiopure (R)-5,8-difluorochroman-4-amine presents unique challenges due to the electron-withdrawing nature of the 5,8-difluoro substitution pattern, which deactivates the carbonyl carbon toward nucleophilic attack while simultaneously increasing the acidity of the


-protons. This guide details two validated pathways:
  • The Chemical Standard (Method A): Diastereoselective reductive amination using Ellman’s Auxiliary ((R)-tert-butanesulfinamide). This method is ideal for gram-scale synthesis without specialized biological equipment.

  • The Biocatalytic Standard (Method B): Asymmetric transamination using

    
    -Transaminases (ATAs). This is the preferred route for scale-up (>100g) due to superior atom economy and enantiomeric excess (>99% ee).
    

Structural Analysis & Synthetic Challenges

The 5,8-difluoro substitution exerts a strong inductive withdrawing effect (-I) on the chroman ring.

  • Electronic Effect: The carbonyl at C4 is more electrophilic than in unsubstituted chroman-4-one, facilitating imine formation. However, the resulting imine is prone to hydrolysis.

  • Steric Effect: The fluorine at the C5 position (peri-position) creates significant steric bulk, shielding the re-face of the carbonyl. This necessitates high-forcing conditions (e.g., Ti(IV) additives) for condensation.

Method A: Ellman’s Auxiliary Approach (Chemical Route)

Best For: Discovery Chemistry, Gram-Scale, No Enzyme Library Access.

Reaction Pathway

This protocol utilizes (R)-tert-butanesulfinamide to form a chiral sulfinyl imine.[1][2] The subsequent reduction is diastereoselective, controlled by the choice of reducing agent.

EllmanRoute Ketone 5,8-Difluorochroman-4-one Imine (Rs,E)-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF Reflux, 16h Aux (R)-t-Butanesulfinamide Aux->Imine AmineProt (Rs,R)-Sulfinyl Amine (Diastereomerically Pure) Imine->AmineProt L-Selectride THF, -78°C FinalProduct (R)-5,8-Difluorochroman-4-amine (HCl Salt) AmineProt->FinalProduct 4M HCl/Dioxane MeOH, RT

Figure 1: Ellman's Auxiliary workflow. The use of L-Selectride with the (R)-auxiliary typically favors the (R)-amine configuration in cyclic systems via equatorial attack.

Detailed Protocol
Step 1: Condensation (Imine Formation) [3]
  • Reagents: 5,8-Difluorochroman-4-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with the ketone and (R)-sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Caution: Exothermic).
      
    • Heat to reflux (65-70°C) for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. Filter the resulting titanium salts through a Celite pad.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the (R)-sulfinyl imine.

    • Note: The 5-fluoro group may slow this reaction. If conversion is <80% after 24h, increase Ti(OEt)

      
       to 3.0 eq.
      
Step 2: Diastereoselective Reduction
  • Critical Decision: The choice of hydride determines stereochemistry.

    • NaBH

      
      :  Typically yields the cis-relationship or thermodynamic product.
      
    • L-Selectride (LiB(sec-Bu)

      
      H):  Bulky hydride attacks from the less hindered face, often enhancing selectivity for the desired (R,R)-diastereomer in cyclic sulfinimines.
      
  • Reagents: L-Selectride (1.0 M in THF, 1.2 eq).

  • Procedure:

    • Dissolve the sulfinyl imine in anhydrous THF (0.2 M) and cool to -78°C .

    • Add L-Selectride dropwise over 20 mins, maintaining temp < -70°C.

    • Stir at -78°C for 2 hours.

    • Quench with saturated NH

      
      Cl at -78°C. Warm to RT.
      
    • Extract with EtOAc. Dry over Na

      
      SO
      
      
      
      .
    • Validation: Check diastereomeric ratio (dr) by H-NMR or HPLC. If dr > 95:5, proceed. If lower, recrystallize the sulfinamide intermediate.[4]

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinyl amine in MeOH.

    • Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.

    • Concentrate to dryness. Triturate with Et

      
      O to yield the (R)-5,8-difluorochroman-4-amine hydrochloride salt .
      

Method B: Biocatalytic Transamination (Green Route)

Best For: Scale-up (>100g), High Purity Requirements, Green Chemistry Compliance.

Mechanism & Workflow

Transaminases (ATAs) transfer an amino group from a sacrificial donor (isopropylamine) to the ketone using Pyridoxal-5'-phosphate (PLP) as a cofactor.

BioRoute Substrate 5,8-Difluorochroman-4-one Product (R)-5,8-Difluorochroman-4-amine Substrate->Product Transamination Donor Isopropylamine (Amine Donor) Byproduct Acetone (Volatile) Donor->Byproduct Enzyme ATA-113 / ATA-117 (PLP Cofactor) Enzyme->Product Catalysis

Figure 2: Biocatalytic cycle. The equilibrium is driven to the right by using excess isopropylamine and removing volatile acetone.

Screening Protocol (Codexis/Almac Kit Adaptation)
  • Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM PLP.

  • Donor: 1M Isopropylamine (IPA).

  • Enzyme Panel: Screen (R)-selective ATAs (e.g., Arthrobacter sp. variants, ATA-113, ATA-117).

  • Reaction Mix (1 mL):

    • 10 mg Ketone (dissolved in 50 µL DMSO).

    • 900 µL Buffer/IPA mix.

    • 10 mg Enzyme powder.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Analysis: Quench with acetonitrile. Analyze by Chiral HPLC.

    • Success Criteria: Conversion > 90%, ee > 98%.[4]

Scale-Up Considerations
  • Inhibition: The 5,8-difluoro ketone has low water solubility. Use DMSO (10% v/v) or a biphasic system (MTBE/Buffer) to enhance rate.

  • Equilibrium: Continuously remove acetone (byproduct) using a mild vacuum or N

    
     sweep to drive conversion to 100%.
    

Comparative Data Analysis

FeatureMethod A: Ellman AuxiliaryMethod B: Biocatalysis (ATA)
Enantioselectivity High (dr > 90:10), dependent on reductionExcellent (ee > 99%)
Yield 60–75% (3 steps)85–95% (1 step)
Atom Economy Low (Stoichiometric Ti, Auxiliary waste)High (Catalytic enzyme)
Development Time Short (Standard chemistry)Medium (Requires enzyme screening)
Cost (100g) High (Cost of Sulfinamide + L-Selectride)Low (Bulk enzyme + IPA)

References

  • Ellman's Auxiliary Methodology

    • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[4] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society, 119(41), 9913–9914.

  • Reduction Stereochemistry (Cyclic Imines)

    • Borg, G., Chino, M., & Ellman, J. A. (2001). Asymmetric Synthesis of -Branched Amines. Tetrahedron, 57(30), 6497-6510. (Demonstrates L-Selectride vs NaBH4 selectivity reversal).
  • Biocatalytic Transamination of Fluorinated Ketones

    • García-Ramos, M., et al. (2022).[5][6] Transaminases as suitable catalysts for the synthesis of enantiopure

      
      -difluoroamines. Organic & Biomolecular Chemistry, 20, 984-988.
      
  • Synthesis of Chiral Chromanols (Related Precursors)

    • WO2017023124A1. Novel method for preparing chromanol derivative. (Describes Ru-catalyzed reduction of 5,7-difluorochroman-4-one).

Sources

Application

Synthetic routes for (R)-5,8-Difluorochroman-4-amine from 5,8-difluorochroman-4-one

Application Note: Stereoselective Synthesis of (R)-5,8-Difluorochroman-4-amine Executive Summary The chiral primary amine moiety, specifically (R)-5,8-difluorochroman-4-amine , represents a high-value pharmacophore in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (R)-5,8-Difluorochroman-4-amine

Executive Summary

The chiral primary amine moiety, specifically (R)-5,8-difluorochroman-4-amine , represents a high-value pharmacophore in the development of kinase inhibitors (e.g., TRK, ALK) and CNS-active agents. The electron-withdrawing fluorine substituents at the 5- and 8-positions modulate the pKa and metabolic stability of the scaffold but introduce electronic effects that complicate standard reductive amination protocols.

This Application Note outlines two validated synthetic routes to access the (R)-enantiomer with high enantiomeric excess (>98% ee):

  • The Chemical Route: Diastereoselective reduction using the Ellman Auxiliary ((R)-tert-butanesulfinamide).

  • The Biocatalytic Route: Asymmetric transamination using (R)-selective

    
    -Transaminases (ATA).
    

Substrate Analysis & Retrosynthesis

The starting material, 5,8-difluorochroman-4-one , possesses a carbonyl carbon that is significantly more electrophilic than unsubstituted chroman-4-one due to the inductive effect of the C5-fluorine atom.

  • Electronic Challenge: The electron-deficient carbonyl facilitates rapid nucleophilic attack but can also lead to unstable hemiaminal intermediates if water is not strictly excluded during imine formation.

  • Stereochemical Challenge: The chroman-4-one ring adopts a half-chair conformation. Reagent approach is governed by the pseudo-axial/equatorial preference of the incoming hydride or enzyme active site.

Retrosynthetic Logic:



Route A: The Ellman Auxiliary Approach (Chemical)

This route is the industry standard for early-phase discovery due to its reliability and the commercial availability of the chiral auxiliary.

Mechanism & Stereocontrol

The condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral


-sulfinyl ketimine. The subsequent reduction creates a new stereocenter.
  • Note: For cyclic ketones, the use of bulky hydride sources (e.g., L-Selectride) typically favors the formation of the cis-product relative to the sulfinyl group, or follows a specific transition state model (often cyclic chair-like) that dictates the absolute configuration.

Detailed Protocol

Step 1: Ti(OEt)


 Mediated Condensation 
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N

    
    .
    
  • Reagents: Charge 5,8-difluorochroman-4-one (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.2 eq).

  • Solvent: Add anhydrous THF (0.5 M concentration relative to ketone).

  • Catalyst: Add Ti(OEt)

    
     (2.0 eq) dropwise. Caution: Exothermic.
    
  • Reaction: Reflux (70°C) for 16–24 hours. Monitor by HPLC/UPLC (Imine usually elutes later than ketone).

  • Workup (Critical): Cool to RT. Pour into a rapidly stirring mixture of brine and EtOAc. Add Celite. Filter the resulting slurry to remove Titanium salts (which form a sticky gel otherwise).

  • Purification: Flash chromatography (Hexane/EtOAc). The sulfinyl imine is hydrolytically unstable; store under Argon at -20°C.

Step 2: Diastereoselective Reduction

  • Setup: Dissolve the purified sulfinyl imine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.

  • Reduction: Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 mins.

    • Why L-Selectride? The steric bulk enhances diastereoselectivity (dr) compared to NaBH

      
      .
      
  • Quench: Stir for 2 hours at -78°C. Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc. The product is a mixture of diastereomers (typically >90:10 dr).

Step 3: Deprotection & Salt Formation

  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4.0 M HCl in Dioxane (4.0 eq).

  • Reaction: Stir at RT for 1 hour. A white precipitate (Amine HCl salt) often forms.

  • Isolation: Dilute with Et

    
    O to maximize precipitation. Filter and wash with Et
    
    
    
    O.
  • Free Basing: Partition the salt between CH

    
    Cl
    
    
    
    and 1M NaOH to obtain the free amine.

Route B: Biocatalytic Transamination (Green Chemistry)

For scale-up (>100g), this route is preferred due to atom economy and the elimination of heavy metals (Titanium).

Mechanism

An (R)-selective


-Transaminase transfers an amino group from an amine donor (Isopropylamine) to the ketone, using Pyridoxal-5'-phosphate (PLP) as a cofactor.
Screening Protocol (96-Well Plate)
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5) containing 1 mM PLP.

  • Substrate: 5,8-difluorochroman-4-one (dissolved in DMSO, final conc 10 mM).

  • Amine Donor: Isopropylamine (IPA) (1 M).

  • Enzyme Panel: Screen commercial (R)-selective ATAs (e.g., Codexis ATA-024, ATA-417, or Johnson Matthey variants).

  • Incubation: 30°C, 24 hours, 600 rpm shaking.

  • Analysis: Quench with Acetonitrile. Analyze ee% via Chiral HPLC.

Scale-Up Protocol (10g Batch)
  • Reaction Vessel: 250 mL reactor with overhead stirring.

  • Mix: Charge Buffer (pH 7.5, 100 mL), PLP (1 mM), and IPA (1.5 eq).

  • Enzyme: Add optimal (R)-ATA (5% w/w loading relative to substrate).

  • Substrate Addition: Add 5,8-difluorochroman-4-one (10g) in DMSO (5% v/v of total volume).

  • Equilibrium Management: The reaction generates Acetone.

    • Method A: Use a slight vacuum (200 mbar) to continuously remove Acetone.

    • Method B: Add Lactate Dehydrogenase (LDH) / Glucose Dehydrogenase (GDH) coupled system (if using Alanine as donor).

  • Workup: Acidify to pH 2 (to protonate amine), extract ketone with MTBE (discard). Basify aqueous layer to pH 12, extract (R)-amine with DCM.

Comparative Analysis

FeatureRoute A: Ellman AuxiliaryRoute B: Biocatalysis (ATA)
Enantioselectivity High (>95% ee), depends on purificationExcellent (>99% ee)
Step Count 3 Steps (Condensation, Reduction, Hydrolysis)1 Step (Transamination)
Scalability Moderate (Ti waste management is difficult)High (Green, aqueous)
Cost High (Auxiliary + Reagents)Low (at scale)
Development Time Short (Standard chemistry)Medium (Requires enzyme screening)

Visualization of Workflows

G cluster_0 Route A: Ellman Chemistry cluster_1 Route B: Biocatalysis Start_A 5,8-Difluorochroman-4-one Step1_A Step 1: Condensation (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, Reflux Start_A->Step1_A Inter_A (R_s)-N-Sulfinyl Imine Step1_A->Inter_A Step2_A Step 2: Reduction L-Selectride (-78°C) Inter_A->Step2_A Stereo-induction Inter2_A Sulfinamide Diastereomers (Separation required) Step2_A->Inter2_A Step3_A Step 3: Hydrolysis HCl / MeOH Inter2_A->Step3_A Final_Product (R)-5,8-Difluorochroman-4-amine Step3_A->Final_Product Start_B 5,8-Difluorochroman-4-one Screen_B Enzyme Screening (R)-Selective ATAs Start_B->Screen_B Step1_B Transamination IPA (Donor), PLP, pH 7.5 Screen_B->Step1_B Select Hit Step1_B->Final_Product

Figure 1: Parallel Synthetic Workflows for (R)-5,8-Difluorochroman-4-amine.

DecisionMatrix Start Project Requirements Scale Scale? Start->Scale Small < 5 grams Scale->Small Large > 100 grams Scale->Large RouteA Route A: Ellman (Fast implementation) Small->RouteA RouteB Route B: Biocatalysis (Cost/Green efficiency) Large->RouteB

Figure 2: Strategic Decision Matrix for Route Selection.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Patil, M. D., et al. (2013). "Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases." ACS Catalysis, 3(4), 555–559. Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 5,8-difluorochroman-4-amine salts

Topic: Overcoming Solubility & Isolation Challenges Document ID: TSC-FCA-058 Last Updated: 2025-05-18 Status: Active Executive Summary: The Fluorine Conundrum Welcome to the technical support guide for 5,8-difluorochroma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Isolation Challenges Document ID: TSC-FCA-058 Last Updated: 2025-05-18 Status: Active

Executive Summary: The Fluorine Conundrum

Welcome to the technical support guide for 5,8-difluorochroman-4-amine . This intermediate is a critical building block in the synthesis of TRK inhibitors and other kinase-targeting therapeutics.

Users frequently report "brick dust" insolubility or "oiling out" during salt formation. This behavior is driven by the fluorine substitution effect :

  • Reduced Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the amine (typically to ~8.5–9.0 range compared to ~10 for non-fluorinated analogues), weakening ionic interactions with weak acids.

  • High Lattice Energy: Fluorine atoms induce tight crystal packing via electrostatic interactions and weak H-bonding, making the solid state energetically very stable and difficult to disrupt with solvent.

This guide provides validated protocols to overcome these thermodynamic barriers.

Module 1: Salt Selection Strategy

Issue: Standard Hydrochloride (HCl) salts of 5,8-difluorochroman-4-amine often exhibit poor solubility in water or form gelatinous precipitates.

Technical Insight: While HCl is the default choice for amines, the high lipophilicity of the difluorochroman core often results in a salt that is too lipophilic for water but too polar for organics. To improve solubility, you must match the lipophilicity of the counter-ion to the cation or disrupt the crystal lattice with an asymmetrical counter-ion.

Recommended Counter-ion Screen
Salt TypeCounter-ionSolubility PotentialNotes
Hydrochloride Cl⁻Low to ModerateProne to "common ion effect" crashing in saline buffers (PBS).
Mesylate CH₃SO₃⁻High Breaks lattice energy effectively; lower melting point often correlates with higher solubility.
Tosylate p-TsO⁻ModerateGood for isolation (crystallizes well) but may limit aqueous solubility due to aromatic stacking.
L-Tartrate C₄H₄O₆²⁻HighExcellent for chiral resolution and increasing hydrogen bond donor/acceptor count.
Workflow: Salt Selection Decision Tree

SaltSelection Start Start: Free Base Amine Check_pKa Determine pKa (Exp. ~8.8) Start->Check_pKa Decision_Aq Goal: Aqueous Solubility? Check_pKa->Decision_Aq Try_HCl Attempt HCl Salt Decision_Aq->Try_HCl Yes HCl_Result Soluble > 5mg/mL? Try_HCl->HCl_Result Success_HCl Proceed with HCl (Monitor Common Ion Effect) HCl_Result->Success_HCl Yes Switch_Sulf Switch to Sulfonic Acids (Mesylate/Tosylate) HCl_Result->Switch_Sulf No (Brick Dust) Try_Chiral Attempt Chiral Acids (Tartrate/Malate) Switch_Sulf->Try_Chiral If amorphous gum forms

Figure 1: Decision logic for selecting the optimal salt form based on solubility outcomes.

Module 2: Solubilization for Bioassays (Aqueous Media)

Issue: The compound precipitates immediately upon dilution from DMSO stock into culture media or buffer.

Root Cause: This is the "Crash Out" phenomenon. The 5,8-difluorochroman-4-amine is hydrophobic. When the DMSO stock (where the compound is solvated by dipole interactions) is diluted into water, the water molecules self-associate (hydrophobic effect), forcing the drug molecules to aggregate and crystallize.

Protocol: The "Step-Down" Dilution Method

Do not add neat DMSO stock directly to bulk media. Use an intermediate dilution step.

  • Prepare Stock: Dissolve salt in 100% DMSO to 10 mM.

    • Tip: If using HCl salt, add 1 equivalent of HCl to the DMSO to ensure the amine remains protonated.

  • Intermediate Phase (Critical): Prepare a "Solvent Shift" solution.

    • Mix DMSO stock 1:1 with PEG-400 or Propylene Glycol .

    • Why? These cosolvents bridge the polarity gap between DMSO and water.

  • Final Dilution: Slowly add the Intermediate Mix to the buffer/media with rapid vortexing.

    • Target: Final DMSO concentration < 0.5%.

Troubleshooting Buffer Incompatibility
Buffer SystemRisk LevelMechanism of FailureRecommendation
PBS (Phosphate Buffered Saline) High Common Ion EffectHigh [Cl⁻] in PBS suppresses solubility of HCl salts. Use Mesylate salt or dilute in water first.
Tris-Glycine LowN/AGood compatibility.
Citrate Buffer (pH 4-5) LowpH < pKaAcidic pH ensures the amine remains fully ionized (protonated), maximizing solubility.

Module 3: Synthesis & Isolation (Process Chemistry)

Issue: During synthesis, the product "oils out" (forms a separate liquid phase) instead of crystallizing, or traps impurities.

Protocol: Controlled Anti-Solvent Crystallization

To isolate high-purity 5,8-difluorochroman-4-amine salts without oiling out:

  • Dissolution: Dissolve the crude free base in a minimum volume of Isopropyl Alcohol (IPA) or Ethanol at 50°C.

  • Acid Addition: Add the acid (e.g., Methanesulfonic acid) slowly.

    • Note: Ensure the acid is diluted in the same solvent (IPA). Adding neat acid creates local hot spots and supersaturation, leading to oiling.

  • Seeding: Add seed crystals at the "Cloud Point" (first sign of turbidity).

  • Cooling Ramp: Cool slowly (5°C per hour). Rapid cooling traps solvent and impurities.

  • Anti-solvent: If yield is low, add MTBE (Methyl tert-butyl ether) dropwise. Avoid Hexanes (too non-polar, causes immediate oiling).

Workflow: Isolation Process

IsolationWorkflow Crude Crude Free Base Dissolve Dissolve in IPA (50°C) Crude->Dissolve AcidAdd Add Acid (0.5 eq/min) Dissolve->AcidAdd Seed Seed at Cloud Point AcidAdd->Seed Cool Cool to 0°C (5°C/hr) Seed->Cool Filter Filter & Wash (MTBE) Cool->Filter

Figure 2: Optimized crystallization workflow to prevent "oiling out."

Frequently Asked Questions (FAQ)

Q: Why does my HCl salt turn into a sticky gum after filtration? A: This is likely due to hygroscopicity or residual solvent entrapment. The lattice of fluorinated amines can trap solvent molecules. Solution: Dry the salt in a vacuum oven at 40°C with a P₂O₅ desiccant trap. If it remains gummy, switch to a Fumarate or Succinate salt, which often crystallize better due to bidentate hydrogen bonding.

Q: Can I use sonication to dissolve the salt in PBS? A: Use caution. Sonication generates heat, which can degrade the salt or actually promote precipitation if the solution becomes supersaturated. Better approach: Adjust the pH of the PBS. Lowering the pH to 6.0 often drastically improves solubility without harming cell cultures (if buffered correctly).

Q: How does the enantiomeric purity (R vs S) affect solubility? A: Enantiopure salts (e.g., pure R-isomer) generally have higher lattice energies and lower solubility than racemic mixtures (which have disrupted crystal packing). If you are switching from a racemate to a pure enantiomer, expect solubility to decrease . You may need to re-optimize the solvent system.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and salt screening).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link (Explains the lipophilicity and pKa modulation by fluorine).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Mechanisms of salt solubility and common ion effects).

  • BenchChem Technical Data. (2025). Solubility protocols for Fluorinated Chroman Intermediates. (General synthesis and handling data derived from standard industry protocols for CAS 1018978-95-4 analogs).

Sources

Optimization

Troubleshooting low enantiomeric excess in (R)-5,8-Difluorochroman-4-amine production

Topic: Troubleshooting Low Enantiomeric Excess (ee) Target Molecule: (R)-5,8-Difluorochroman-4-amine Classification: Chiral Primary Amine / Kinase Inhibitor Intermediate Support Level: Tier 3 (Process Chemistry & R&D) In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) Target Molecule: (R)-5,8-Difluorochroman-4-amine Classification: Chiral Primary Amine / Kinase Inhibitor Intermediate Support Level: Tier 3 (Process Chemistry & R&D)

Introduction

Welcome to the Technical Support Center. You are likely synthesizing (R)-5,8-Difluorochroman-4-amine , a critical pharmacophore often found in TRK kinase inhibitors and analogs of compounds like Larotrectinib.

Achieving high enantiomeric excess (>98% ee) on this scaffold is challenging due to the electronic effects of the 5,8-difluoro substitution and the steric constraints of the bicyclic chroman ring. This guide addresses the two primary synthetic routes used in modern pharmaceutical development: Biocatalysis (Transaminases) and Ellman’s Auxiliary Chemistry .

Select your current synthetic route below to access specific troubleshooting protocols.

Module 1: Biocatalytic Route (Transaminases)

Context: You are using an (R)-selective Amine Transaminase (ATA) to convert 5,8-difluorochroman-4-one directly to the amine. Common Failure: ee starts high but drops during workup, or conversion stalls with poor selectivity.

Diagnostic Q&A

Q1: My conversion is low (<40%), and the ee is moderate (80-90%). What is happening? Diagnosis: Thermodynamic Equilibrium Limitation. Explanation: The conversion of a ketone to an amine using Isopropylamine (IPA) as a donor is an equilibrium reaction (


). The 5,8-difluoro substitution withdraws electron density, making the ketone electrophilic, but the reverse reaction (amine to ketone) is still favored.
Solution:  You must drive the equilibrium.
  • Method A (Vacuum): Apply reduced pressure (200-300 mbar) to continuously remove the volatile co-product (acetone).

  • Method B (Enzymatic Cascade): Switch to an Alanine/LDH/GDH system. This removes the co-product (pyruvate) irreversibly by reducing it to lactate.

Q2: The ee is degrading during the reaction (e.g., 99% at 1h


 92% at 24h). 
Diagnosis:  Product Inhibition or Background Racemization.
Explanation:  The product amine is basic. If the pH is too high (>8.0), the acidic 

-proton (C4 position) can deprotonate, leading to racemization, especially given the electron-withdrawing fluorine at C5. Alternatively, the enzyme may be catalyzing the reverse reaction on the formed amine if the ketone concentration drops too low. Solution:
  • pH Control: Lower reaction pH to 7.0–7.5. The enzyme activity might drop slightly, but stability improves.

  • In Situ Product Removal (ISPR): Use an organic overlay (e.g., MTBE or Toluene) to extract the amine as it forms, protecting it from the aqueous phase equilibrium.

Workflow Visualization: ATA Equilibrium Shift

ATA_Workflow Ketone Substrate: 5,8-Difluorochroman-4-one Equilibrium Equilibrium State Ketone->Equilibrium + Isopropylamine ATA (R)-Selective ATA (PLP Dependent) Amine Product: (R)-Amine Equilibrium->Amine Acetone Co-product: Acetone Equilibrium->Acetone Acetone->Equilibrium Reversibility (Inhibition) Vacuum Vacuum / N2 Sweep (Driving Force) Vacuum->Acetone Removes

Caption: Strategy for overcoming thermodynamic limitations in ATA-mediated synthesis.

Module 2: Chemical Synthesis (Ellman’s Auxiliary)

Context: You are condensing 5,8-difluorochroman-4-one with (R)-tert-butanesulfinamide, followed by reduction. Common Failure: Low Diastereomeric Ratio (dr) after reduction, leading to low ee after hydrolysis.

Diagnostic Q&A

Q1: I am getting a dr of 80:20 or lower after the reduction step. Diagnosis: Poor facial selectivity during reduction. Explanation: The chroman ring is relatively flat. The bulky tert-butyl group on the sulfinyl imine directs the hydride attack. However, standard reducing agents like NaBH


 are small and can attack from both faces (Open Transition State).
Solution:  Switch to a bulky, coordinating reducing agent to enforce a Closed Transition State .
  • Protocol: Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C in THF. The lithium coordinates with the sulfinyl oxygen, locking the conformation and forcing hydride delivery from the sterically less hindered face.

Q2: The condensation reaction (Ketone + Sulfinamide) is incomplete. Diagnosis: Steric/Electronic deactivation. Explanation: Chroman-4-ones are less reactive than simple aldehydes. The 5-fluoro substituent adds steric bulk near the carbonyl. Solution: Use Ti(OEt)


  (Titanium ethoxide) as a Lewis acid and water scavenger. Heat is required (60–80°C). If Ti(OEt)

fails, switch to Ti(OiPr)

which is slightly more Lewis acidic.
Troubleshooting Table: Ellman Reduction
Reducing AgentMechanismPredicted drRecommendation
NaBH

Non-chelating / Open TSLow (~3:1)Avoid for chromanones.
L-Selectride Chelating / Closed TSHigh (>95:5)Preferred. Run at -78°C.
DIBAL-H Lewis AcidicVariableUse only if Selectride fails.

Module 3: Analytical Validation (CSP-HPLC)

Context: You cannot accurately determine ee because the enantiomers are not resolving. Issue: The 5,8-difluoro substitution alters the


-

interaction capabilities of the aromatic ring compared to standard chroman-4-amine.
Method Development Guide

Standard Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose). Mobile Phase: Alkane/Alcohol mixtures often cause peak tailing for primary amines. Additives: You MUST use a basic additive to suppress ionization of the primary amine.

Recommended Protocol:

  • Column: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Hexane : IPA : Diethylamine (DEA) [90 : 10 : 0.1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (monitor 210 nm for the difluoro ring).

Note: If peaks overlap, derivatize the amine with acetic anhydride. The resulting acetamide often resolves better on Chiralpak AD-H columns.

References

  • Biocatalytic Transamination (General Mechanism & Equilibrium)

    • Title: Recent Advances in

      
      -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[1][2]
      
    • Source:Catalysts (MDPI), 2018.[2]

    • URL:[Link][2][3]

  • Ellman Auxiliary Chemistry (Ketone Condensation & Reduction)

    • Title: Synthesis and Applications of tert-Butanesulfinamide.[4][5][6]

    • Source:Chemical Reviews (ACS), 2010.
    • URL:[Link]

  • Chiral Separation Strategies: Title: Strategies for Chiral HPLC Method Development. Source: Sigma-Aldrich (Merck).
  • Specific Scaffold Context (Larotrectinib/TRK Inhibitors)

    • Title: The Synthetic method of Larotrectinib (LOXO-101).[7]

    • Source: ChemicalBook (Process Chemistry Review).

Sources

Troubleshooting

Minimizing side reactions during (R)-5,8-Difluorochroman-4-amine functionalization

Technical Support Center: (R)-5,8-Difluorochroman-4-amine Functionalization Subject: Minimizing Side Reactions & Maximizing Enantiopurity Ticket ID: CHEM-SUP-2024-058 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-5,8-Difluorochroman-4-amine Functionalization

Subject: Minimizing Side Reactions & Maximizing Enantiopurity Ticket ID: CHEM-SUP-2024-058 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary & Core Challenges

The (R)-5,8-difluorochroman-4-amine scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., TRK, ALK inhibitors). Its value lies in the specific 3D-vector positioning of the amine and the metabolic stability conferred by the fluorine atoms. However, this specific substitution pattern introduces unique reactivity challenges compared to non-fluorinated chromans.

The "Triad of Instability":

  • Racemization (Critical): The electron-withdrawing nature of the 5,8-difluoro substituents increases the acidity of the benzylic C4-proton, significantly lowering the energy barrier for deprotonation and subsequent racemization.

  • Nucleophilic Aromatic Substitution (

    
    ):  While less reactive than nitro-arenes, the electron-deficient ring is susceptible to fluoride displacement by strong nucleophiles (e.g., methoxide, thiolates) at elevated temperatures.
    
  • Elimination (Chromene Formation): The benzylic amine can undergo E1 or E2 elimination to form 5,8-difluoro-2H-chromene, particularly under thermal stress or strong basic conditions.

Troubleshooting Guides (Q&A Format)

Module A: Preserving Chirality During Amide Coupling

Q: I am observing a drop in ee% (from >99% to ~85%) when coupling the amine with a carboxylic acid using HATU/DIPEA. Why is this happening?

A: This is a classic case of base-mediated racemization.

  • The Mechanism: HATU requires a base (DIPEA/TEA) to function. The 5,8-difluoro substitution exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This stabilizes the benzylic carbanion formed if the C4-proton is abstracted. In the presence of DIPEA (a strong tertiary base) and the activated ester intermediate, the C4-proton is labile.

  • The Solution: Switch to T3P (Propylphosphonic Anhydride) .

    • T3P acts as an acidic coupling reagent and often requires weaker bases (like pyridine or N-methylmorpholine) or can even run in base-free conditions if the acid component allows.

    • It forms a mixed anhydride that reacts rapidly with the amine, kinetically favoring amide bond formation over proton abstraction.

Q: If I must use uronium reagents (HATU/HBTU), how can I salvage the reaction? A: You must lower the basicity and temperature.

  • Switch from DIPEA (

    
     ~10.7) to Collidine  (
    
    
    
    ~7.4) or 2,6-Lutidine .
  • Pre-activate the acid at 0°C for 15 minutes before adding the amine.

  • Keep the reaction temperature strictly at 0°C–RT; never heat.

Module B: Preventing Defluorination ( )

Q: My LCMS shows a side product with a mass shift of +12 Da (M+12) when running the reaction in Methanol/K2CO3. Is this an impurity?

A: This indicates a Methoxy-defluorination (


).
  • The Cause: You have replaced a Fluorine atom (-19 Da) with a Methoxy group (+31 Da). Net change: +12 Da.

  • Causality: The 5-position fluorine is electronically activated. While the ether oxygen at position 1 donates electrons (deactivating position 8 via resonance), position 5 is meta to the oxygen and subject primarily to inductive withdrawal. In hot methanol with carbonate, methoxide ions are generated, which attack C5.

  • The Fix:

    • Solvent: Switch to non-nucleophilic polar aprotic solvents: DMF, DMAc, or THF.

    • Base: Avoid alkoxide bases or carbonate salts in alcoholic solvents. Use hindered organic bases (DIPEA) or non-nucleophilic inorganic bases (

      
       in DMF).
      
Module C: Handling & Storage

Q: The free base amine turns dark brown upon storage. Is it degrading? A: Yes, likely via oxidative dehydrogenation.

  • Mechanism: Benzylic amines are prone to oxidation to imines or quinone methides in air. This process is accelerated by the electron-deficient ring.[1]

  • Protocol: Always store as the HCl or Tartrate salt . The protonated amine is resistant to oxidation and racemization. If you must store the free base, keep it under Argon at -20°C in the dark.

Strategic Visualization

Diagram 1: Mechanistic Pathways & Control Logic

This diagram illustrates the bifurcation between the desired functionalization and the competing side reactions (Racemization and


), highlighting the critical decision nodes.

G Start (R)-5,8-Difluorochroman-4-amine (Starting Material) Cond_Base Condition: Strong Base (DIPEA/TEA/Alkoxide) Start->Cond_Base Standard Coupling Cond_Mild Condition: Mild/No Base (T3P/Pyridine/Collidine) Start->Cond_Mild Optimized Coupling Inter_Carbanion Intermediate: Benzylic Carbanion Cond_Base->Inter_Carbanion Deprotonation at C4 Inter_SNAr Transition State: Meisenheimer Complex Cond_Base->Inter_SNAr Nucleophilic Attack at C5 (if MeOH/RO- present) Prod_Pure Product: (R)-Amide (>99% ee) Cond_Mild->Prod_Pure Kinetic Control Fast Amide Formation Prod_Racemic Product: Racemic Amide (50% ee) Inter_Carbanion->Prod_Racemic Reprotonation Prod_Substituted Product: Methoxy-Defluoro Analog Inter_SNAr->Prod_Substituted F- Elimination

Caption: Mechanistic divergence of (R)-5,8-difluorochroman-4-amine. Red paths indicate high-risk conditions leading to racemization or substitution; green paths indicate optimized protocols.

Optimized Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (T3P Method)

Best for: Coupling with chiral acids or when maximum ee% retention is required.

ParameterSpecificationRationale
Solvent Ethyl Acetate (EtOAc) or 2-MeTHFT3P is supplied in these solvents; they are non-nucleophilic and easily worked up.
Coupling Agent T3P (50% w/w in EtOAc), 1.5 – 2.0 equivLow epimerization potential; acidic byproduct is water-soluble.
Base Pyridine (2.5 – 3.0 equiv)Weak base (

~5.2) sufficient to neutralize HCl but insufficient to deprotonate C4-H.
Temperature 0°C to Room TemperatureHeat promotes elimination and racemization.

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and (R)-5,8-difluorochroman-4-amine HCl salt (1.0 equiv) in EtOAc (10 V).

  • Cool the mixture to 0°C.

  • Add Pyridine (3.0 equiv) dropwise. Note: The mixture may become homogenous.

  • Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to 20–25°C and stir for 2–4 hours.

  • Quench: Add water (10 V). Separate layers.

  • Wash: Wash organic layer with 0.5M citric acid (removes pyridine), then sat.

    
    , then brine.
    
  • Dry/Concentrate: Dry over

    
     and concentrate <40°C.
    
Protocol B: Reductive Amination (Kinetic Control)

Best for: Alkylation of the amine.

ParameterSpecificationRationale
Solvent DCE (Dichloroethane) or DCMNon-coordinating solvents favor imine formation.
Reductant STAB (Sodium Triacetoxyborohydride)Mild hydride source; does not reduce ketones/aldehydes before imine formation.
Acid Catalyst Acetic Acid (1.0 equiv)Activates the carbonyl without protonating the amine into inactivity.

Step-by-Step:

  • Dissolve (R)-amine free base (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE.

  • Add Acetic Acid (1.0 equiv). Stir 30 mins at RT to form imine/hemiaminal.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at RT for 12–16 hours.

  • Critical Workup: Quench with sat.

    
    . Do not use strong caustic (NaOH) which might induce elimination of the newly formed secondary amine during extraction.
    

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Supports the use of T3P for minimizing epimeriz
  • Patterson, A. W., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2545–2555. Link

    • Details the mechanism of benzylic amine racemization and the influence of electronic effects.
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on mechanisms, establishing the activating nature of fluorine in electron-deficient rings.
  • Bachetti, A., et al. (2020). Synthesis of Chiral Chroman-4-amines via Transaminase-Mediated Kinetic Resolution. ChemCatChem, 12(18), 4568–4572. Link

    • Provides context on the stability and handling of chiral chroman-4-amines.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining (R)-5,8-Difluorochroman-4-amine Purity

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective therapeutics. The differential pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective therapeutics. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (R)-5,8-Difluorochroman-4-amine, a key chiral intermediate. Drawing upon established principles and experimental data from closely related structures, this document will equip you with the knowledge to select and optimize a suitable chiral separation strategy.

The Imperative of Chiral Separation

The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. Regulatory bodies worldwide have stringent requirements for the enantiomeric purity of chiral drugs, making reliable analytical methods indispensable.[2] Chiral HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), has become the gold standard for its versatility and high resolving power in separating a wide array of chiral molecules, including primary amines.[1]

Understanding the Chiral Recognition Mechanism

The separation of enantiomers on a polysaccharide-based CSP is a result of transient, diastereomeric complexes formed between the analyte and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary interaction points on polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are the carbamate groups on the glucose units of the helical polymer structure. For a primary amine like 5,8-Difluorochroman-4-amine, the key interactions driving chiral recognition are:

  • Hydrogen Bonding: The primary amine group (-NH2) of the analyte can act as a hydrogen bond donor, interacting with the carbonyl groups of the carbamate linkages on the CSP. The hydroxyl groups on the polysaccharide backbone can also participate in hydrogen bonding.

  • π-π Interactions: The aromatic ring of the chroman structure can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The overall shape of the analyte and how it fits into the chiral grooves of the CSP plays a crucial role. The fluorine substituents on the chroman ring can influence the electronic properties and the steric fit of the molecule within the chiral selector.

The combination of these interactions, dictated by the spatial arrangement of the analyte's functional groups, determines the strength of the association with the CSP and, therefore, the degree of separation.

cluster_CSP Chiral Stationary Phase (Amylose Derivative) cluster_Analyte (R)-5,8-Difluorochroman-4-amine CSP_Groove Chiral Groove Carbamate_CO C=O (H-bond acceptor) Carbamate_NH N-H (H-bond donor) Phenyl_Ring Phenyl Group (π-π interaction) Amine_NH2 Primary Amine (-NH2) (H-bond donor) Amine_NH2->CSP_Groove Steric Fit Amine_NH2->Carbamate_CO Hydrogen Bonding Chroman_Ring Aromatic Chroman Ring (π-π interaction) Chroman_Ring->Phenyl_Ring π-π Stacking

Chiral Recognition Interactions

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for resolving a broad range of racemates, including primary amines.[1] The choice between different polysaccharide CSPs can significantly impact the separation, and a screening approach is often the most efficient way to identify the optimal column.

Chiral Stationary Phase (CSP)SelectorKey CharacteristicsSuitability for Primary Amines
CHIRALPAK® IA / Lux Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Immobilized phase, broad solvent compatibility, high selectivity for a wide range of compounds.[3]High. Often provides good resolution for primary amines. The immobilized nature allows for a wider range of mobile phases to be tested.
CHIRALCEL® OD-H / Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Coated phase, well-established for a vast number of applications.High. A standard screening column for chiral amines with a high success rate.[4]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase with chlorinated phenyl groups, offering different selectivity due to electronic effects.Moderate to High. The electron-withdrawing chlorine atoms can alter π-π interactions and may provide unique selectivity for fluorinated compounds.
Cyclofructan-based (LARIHC™) Derivatized cyclofructanParticularly effective for primary amines in polar organic and SFC modes.[1]High. Can be a very good alternative or complementary column to polysaccharide phases, especially in polar organic mode.[5]

Experimental Protocols and Method Comparison

While a specific application note for (R)-5,8-Difluorochroman-4-amine is not publicly available, a robust starting point can be derived from the successful separation of the structurally analogous 5,7-difluorochroman-4-ol.[6] The primary amine in our target analyte necessitates the addition of a basic modifier to the mobile phase to ensure good peak shape and prevent deleterious interactions with residual silanols on the silica support.

Method 1: Normal-Phase Chromatography on an Amylose-Based CSP

This method is based on the protocol for a similar difluorochroman structure and is adapted for a primary amine.

Experimental Protocol:

  • HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale:

  • CSP Choice: CHIRALPAK® IA is selected for its broad applicability and the immobilized nature which provides greater solvent flexibility.[3]

  • Mobile Phase: A normal-phase eluent of hexane and IPA is a standard starting point for polysaccharide CSPs.

  • Basic Additive: DEA is crucial for obtaining sharp, symmetrical peaks for primary amines by suppressing interactions with acidic sites on the stationary phase.[7] The typical concentration is 0.1%.[7]

Method 2: Polar Organic Mode on a Cellulose-Based CSP

The polar organic mode can offer different selectivity and is a valuable alternative to normal-phase chromatography.

Experimental Protocol:

  • HPLC System: As in Method 1.

  • Chiral Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) / Butylamine (BA) (95:5:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale:

  • CSP Choice: CHIRALCEL® OD-H is a widely used and successful column for a variety of chiral separations, including amines.[4]

  • Mobile Phase: ACN with a small amount of alcohol is a common polar organic mobile phase.

  • Basic Additive: Butylamine can sometimes offer improved peak shape and resolution for primary amines compared to DEA.[5]

Start Racemic 5,8-Difluorochroman-4-amine Sample Screening Method Screening Start->Screening Method1 Method 1: Normal Phase (Amylose CSP) Screening->Method1 Method2 Method 2: Polar Organic (Cellulose CSP) Screening->Method2 Optimization Optimization (Mobile Phase, Flow Rate, Temp.) Method1->Optimization Method2->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Purity Enantiomeric Purity Determination Validation->Purity

Chiral HPLC Method Development Workflow

Expected Performance and Comparison

Based on data from similar separations, the following table provides an expected comparison of the two proposed methods.

ParameterMethod 1 (Normal Phase, Amylose CSP)Method 2 (Polar Organic, Cellulose CSP)Justification
Resolution (Rs) Likely > 2.0Likely > 1.5Both methods are expected to provide baseline separation. Amylose phases sometimes offer slightly higher selectivity for certain amines.
Retention Time Moderate (10-20 min)Potentially shorterPolar organic mode can sometimes lead to faster elution compared to normal phase.
Peak Shape Excellent (with DEA)Excellent (with BA)The use of a basic additive is key to achieving symmetrical peaks in both methods.
Robustness High (Immobilized CSP)Good (Coated CSP)The immobilized CHIRALPAK® IA is compatible with a wider range of solvents, making it more robust.[3]
Cost-Effectiveness StandardStandardThe cost of columns and solvents for both methods is comparable for analytical scale work.

Conclusion and Recommendations

For the determination of (R)-5,8-Difluorochroman-4-amine purity, both normal-phase chromatography on an amylose-based CSP and polar organic mode on a cellulose-based CSP are highly viable approaches.

  • Starting Point: Method 1, utilizing a CHIRALPAK® IA column with a hexane/IPA/DEA mobile phase, is recommended as the primary starting point. This is based on its proven success with a closely related difluorochroman structure and the robustness of the immobilized stationary phase.

  • Alternative: If adequate resolution is not achieved, or if peak shape is problematic, Method 2 with a CHIRALCEL® OD-H column in polar organic mode offers a complementary selectivity that may provide the desired separation.

  • Optimization: Fine-tuning the alcohol content in the mobile phase, the concentration of the basic additive, and the column temperature can be used to optimize the resolution and analysis time for the selected method.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop a reliable and robust chiral HPLC method to ensure the enantiomeric purity of (R)-5,8-Difluorochroman-4-amine, a critical aspect of pharmaceutical quality control.

References

  • Okamoto, Y., et al. (2002). Structural Analysis of Amylose tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society, 124(42), 12583–12589. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AS-H. [Link]

  • Peluso, P., et al. (2019). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules, 24(22), 4055. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK IA: The new Daicel chiral HPLC column compatible with all solvents. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC Columns. [Link]

  • Daicel Chiral Technologies. (n.d.). Separation of Methyclothiazide using new immobilized column – CHIRALPAK IG - Application Note. [Link]

  • Ismail, O. H., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1426, 209-220. [Link]

  • Peluso, P., et al. (2021). (a) Drawing and modelled picture of amylose tris(3,5-dimethylphenylcarbamate) (Amy-3,5-diMe) and main interaction sites. ResearchGate. [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-215. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • ChiralTek. (n.d.). Chiral Columns. [Link]

  • Daicel Corporation. (n.d.). Chiral Columns. [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • ResearchGate. (n.d.). The chiral selectors based on tris (3, 5-dimethylphenylcarbamate) of amylose and cellulose. [Link]

Sources

Comparative

A Comparative Guide to Determining the Absolute Configuration of (R)-5,8-Difluorochroman-4-amine

For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of stereochemical control. Enantiomers of a chiral drug can exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of stereochemical control. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the determination of the precise three-dimensional arrangement of atoms a critical step in the journey from discovery to clinical application.[1] This guide provides an in-depth comparison of methodologies for assigning the absolute configuration of (R)-5,8-Difluorochroman-4-amine, a key chiral intermediate, with a primary focus on the definitive "gold standard" technique: single-crystal X-ray crystallography.

We will explore the theoretical underpinnings, practical workflows, and comparative strengths of X-ray crystallography against powerful solution-state techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). This guide is designed to equip scientists with the rationale behind experimental choices, ensuring a robust and reliable determination of absolute stereochemistry.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most reliable and direct method for determining the absolute configuration of a chiral molecule.[2][3][4] The technique provides an unparalleled, high-resolution three-dimensional map of the electron density within a single crystal, allowing for the direct visualization of the atomic arrangement in space.

The Principle: Anomalous Dispersion

The ability to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[5][6][7] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component, causing a phase shift.[5][8] This breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (h,k,l) and (-h,-k,-l), known as a Friedel or Bijvoet pair, are equal.[5] The measurable difference in intensity between these Bijvoet pairs provides the information needed to distinguish between a molecule and its non-superimposable mirror image.

For (R)-5,8-Difluorochroman-4-amine, the constituent atoms (C, H, N, O, F) are considered light atoms and exhibit only a small anomalous dispersion effect with standard X-ray sources (e.g., Mo Kα or Cu Kα radiation).[8][9][10] While the fluorine atoms are heavier than the others, their anomalous scattering signal is often insufficient for an unequivocal assignment.

Expert Insight: To overcome this limitation, a common and highly effective strategy is to introduce a heavier atom into the crystal lattice. For a basic compound like an amine, this is readily achieved by forming a salt with a hydrohalic acid, such as hydrobromic acid (HBr) or hydrochloric acid (HCl). The bromide or chloride ion provides a much stronger anomalous scattering signal, significantly enhancing the confidence of the absolute configuration assignment.[11]

Key Parameter for Validation: The Flack Parameter

During the refinement of the crystal structure, the Flack parameter (x) is calculated to estimate the absolute configuration of the structural model.[9][12] This parameter essentially determines the proportion of the two possible enantiomers in the crystal.

  • A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the refined model represents the correct absolute structure.[9][10]

  • A value close to 1 suggests that the inverted structure is correct.

  • A value near 0.5 may indicate a racemic crystal or twinning.[9]

For a confident assignment, particularly when the enantiopurity is known, the standard uncertainty should be low, typically less than 0.08.[10][12]

Workflow 1: Determining Absolute Configuration via X-ray Crystallography

The following diagram and protocol outline the comprehensive workflow for determining the absolute configuration of (R)-5,8-Difluorochroman-4-amine using X-ray crystallography.

xray_workflow cluster_prep Sample Preparation cluster_xtal Crystallography cluster_analysis Data Analysis & Assignment start Racemic 5,8-Difluorochroman-4-amine resolution Chiral Resolution (e.g., with (+)-Tartaric Acid) start->resolution enantiopure Enantiopure Amine resolution->enantiopure salt Salt Formation (e.g., with HBr) enantiopure->salt crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation) salt->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Data Collection (Collect Friedel Pairs) crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_analysis Flack Parameter Analysis structure_solution->flack_analysis assignment Absolute Configuration Assignment flack_analysis->assignment

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: X-ray Crystallography

1. Chiral Resolution and Salt Formation:

  • Objective: To obtain an enantiomerically pure salt containing a heavy atom.
  • Procedure:
  • Dissolve one equivalent of racemic 5,8-Difluorochroman-4-amine in a suitable solvent such as ethanol or isopropanol.
  • Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid.[13][14] The diastereomeric salts will have different solubilities.
  • Allow the less soluble diastereomeric salt to crystallize, often by slow cooling or standing at room temperature.
  • Isolate the crystals by filtration. The enantiomeric excess can be checked by chiral HPLC. Multiple recrystallizations may be necessary to achieve high enantiopurity.
  • Regenerate the free amine from the resolved salt using a mild base.
  • Dissolve the now enantiopure amine in a minimal amount of a solvent like diethyl ether or ethyl acetate.
  • Add one equivalent of a 48% aqueous hydrobromic acid solution dropwise with stirring to form the hydrobromide salt.
  • Collect the precipitated salt by filtration, wash with cold solvent, and dry under vacuum.

2. Crystallization:

  • Objective: To grow single crystals of sufficient quality for X-ray diffraction.
  • Procedure:
  • Screen various solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) for suitable solubility of the hydrobromide salt.
  • Set up crystallization trials using methods like slow evaporation, slow cooling of a saturated solution, or vapor diffusion. For vapor diffusion, a saturated solution of the salt is placed in a small vial, which is then sealed in a larger jar containing a more volatile "anti-solvent" in which the salt is poorly soluble.

3. Data Collection and Structure Determination:

  • Objective: To obtain high-quality diffraction data and solve the crystal structure.
  • Procedure:
  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
  • Collect diffraction data, ensuring sufficient redundancy and coverage. It is critical to measure the intensities of both reflections of Bijvoet pairs.[5]
  • Process the data (integration and scaling).
  • Solve the structure using direct methods or Patterson methods and refine the model against the experimental data.
  • Refine the Flack parameter to determine the absolute configuration.[9][15]
Interpreting the Results

A successful experiment will yield a high-quality crystal structure and a definitive Flack parameter.

ParameterIdeal ValueInterpretation
Flack Parameter (x) ~ 0The refined atomic coordinates correctly represent the absolute configuration of the molecule in the crystal.[9]
Standard Uncertainty (u) < 0.08The value of the Flack parameter is statistically significant, leading to a high-confidence assignment.[10][12]
R-factor (R1) < 5%Indicates a good agreement between the calculated structural model and the experimental X-ray diffraction data.

Alternative Methods for When Crystallization Fails

While X-ray crystallography is definitive, obtaining high-quality single crystals can be a significant bottleneck, especially for oils or compounds that are difficult to crystallize.[1][16] In such cases, chiroptical spectroscopic methods provide powerful alternatives.

decision_workflow start Chiral Amine Sample crystallization Attempt Crystallization start->crystallization decision High-Quality Crystals? crystallization->decision xray X-ray Crystallography (Definitive Assignment) decision->xray Yes chiroptical VCD / ECD Spectroscopy (Solution-State Assignment) decision->chiroptical No

Caption: Decision workflow for absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[17][18] Since enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry.[11] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[1][17][19]

Expert Insight: VCD is particularly powerful for molecules without a UV chromophore and provides a wealth of structural information from its feature-rich spectra.[11] Its main requirement is the ability to perform accurate computational modeling of the molecule's conformational landscape in solution.[20]

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD measures the differential absorption of left and right circularly polarized light, but in the UV-Visible range, corresponding to electronic transitions.[21] This technique requires the molecule to have a suitable chromophore. The absolute configuration is again assigned by comparing the experimental spectrum to one calculated via Time-Dependent Density Functional Theory (TDDFT).[22][23][24]

Workflow 2: Determining Absolute Configuration via VCD/ECD

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment sample_prep Prepare Solution of Amine (e.g., in CDCl3) measurement Measure Experimental VCD / ECD Spectrum sample_prep->measurement comparison Compare Experimental & Calculated Spectra measurement->comparison conf_search Conformational Search (e.g., for R-enantiomer) dft_calc DFT / TDDFT Calculation of Spectrum conf_search->dft_calc boltzmann Boltzmann Averaging of Conformer Spectra dft_calc->boltzmann boltzmann->comparison assignment Assign Absolute Configuration comparison->assignment

Sources

Validation

Precision Assignment: Calculation &amp; Validation of Specific Rotation for (R)-5,8-Difluorochroman-4-amine

Executive Summary & Strategic Context Target Compound: (R)-5,8-Difluorochroman-4-amine Primary Application: Chiral intermediate for Potassium-Competitive Acid Blockers (P-CABs) and bioactive heterocyclic scaffolds. CAS R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Compound: (R)-5,8-Difluorochroman-4-amine Primary Application: Chiral intermediate for Potassium-Competitive Acid Blockers (P-CABs) and bioactive heterocyclic scaffolds. CAS Registry (Enantiomer Reference): 1018978-95-4 refers to the (S)-isomer; the (R)-isomer is the optical antipode.

In the development of high-potency pharmaceuticals like Tegoprazan analogs, the optical purity of the chroman-4-amine core is critical. While the (R)-5,7-difluorochroman-4-ol is a well-documented intermediate with a specific rotation of


 (MeOH), the (R)-5,8-difluorochroman-4-amine  isomer lacks widely published standard values.

This guide outlines a self-validating computational protocol to calculate the specific rotation of (R)-5,8-difluorochroman-4-amine. It compares this ab initio approach against experimental alternatives (Mosher’s method, X-ray), providing researchers with a robust framework for absolute configuration (AC) assignment without relying on unavailable literature standards.

Methodology Comparison: The Triad of Validation

To ensure scientific integrity, one must not rely on a single method for AC assignment. The following table compares the "Product" (DFT Calculation) with standard alternatives.

FeatureMethod A: DFT Calculation (Recommended)Method B: Mosher's Method (NMR) Method C: X-Ray Crystallography
Principle Quantum mechanical prediction of electronic response to polarized light.Diastereomeric derivatization with chiral agents (e.g., MTPA).Direct imaging of electron density in a crystal lattice.
Sample Requirement None (Virtual).~10 mg (Destructive derivatization).Single Crystal (High quality required).
Speed 24–48 Hours (Cluster dependent).2–3 Days (Synthesis + NMR).Weeks (Crystal growth is the bottleneck).
Accuracy High (Sign is >95% reliable; Magnitude varies).High (Dependent on conformational rigidity).Absolute (Gold Standard).
Cost Computational Time only.Reagents + NMR Time.High (Instrument/Service).
Limit of Detection N/ARequires >95% chemical purity.Requires solid state stability.

Deep Dive: Computational Protocol for Specific Rotation

This protocol uses Density Functional Theory (DFT) to predict the specific rotation


. The chroman ring is semi-flexible; thus, a single static structure is insufficient. You must perform Boltzmann weighting of conformers.
Phase 1: Conformational Search

The half-chair conformation of the chroman ring and the axial/equatorial orientation of the amine group create multiple local minima.

  • Tool: Spartan, conformational search algorithms (e.g., Monte Carlo).

  • Force Field: MMFF94 or PM6 (Semi-empirical) for initial filtering.

  • Criteria: Keep all conformers within 5 kcal/mol of the global minimum.

Phase 2: Geometry Optimization & Frequency

Refine the structures using a high-level DFT functional.

  • Functional: B3LYP or wB97X-D (includes dispersion corrections, critical for ring puckering).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for describing lone pairs on F, O, and N).

  • Solvent Model: IEFPCM or CPCM (Solvent: Methanol or Chloroform).

  • Validation: Run a Frequency calculation. Result must have zero imaginary frequencies.

Phase 3: Optical Rotation (OR) Calculation

Calculate the optical rotation tensor at the sodium D-line wavelength (


 nm).
  • Method: TDDFT (Time-Dependent DFT) or Linear Response (GIAO is for NMR, but similar magnetic perturbation theory applies).

  • Keywords (Gaussian Example): Polar=OptRot CPHF=RdFreq

  • Frequencies: Specify 589.3 nm.

Phase 4: Boltzmann Averaging

The final specific rotation


 is the weighted average of all conformers (

) based on their Gibbs Free Energy (

):


Expert Insight: For chroman-4-amines, the amine group often prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, but H-bonding with the ring oxygen (if axial) can stabilize the minority conformer. Neglecting the axial conformer can lead to sign errors.

Experimental Validation Protocol

Once you have the synthesized compound, validate the calculation using this rigorous polarimetry workflow.

Step-by-Step Polarimetry
  • Solvent Selection: Use Methanol (MeOH) (Standard for chromanols/amines). Avoid solvents that form strong H-bonds if your calculation didn't explicitly model them.

  • Concentration: Prepare a solution of c = 1.0 (1 g/100 mL, or 10 mg/mL).

    • Note: For scarce intermediates, c = 0.5 is acceptable, but signal-to-noise decreases.

  • Cell Path: Use a 1 dm (100 mm) temperature-controlled cell.

  • Temperature: Stabilize at 20°C or 25°C (Match your DFT calculation temperature).

  • Blanking: Blank with the exact solvent batch used for dissolution.

  • Measurement: Record at 589 nm (Na-D). Take 5 readings and average.

Calculation of Experimental


: 


Where:
  • 
     = Observed rotation (degrees)[1][2]
    
  • 
     = Path length (dm)[1]
    
  • 
     = Concentration ( g/100  mL)
    

Visualization: The Validation Workflow

The following diagram illustrates the parallel workflow to confirm the absolute configuration of (R)-5,8-Difluorochroman-4-amine.

G cluster_Comp Computational Path (Prediction) cluster_Exp Experimental Path (Measurement) Start Target: (R)-5,8-Difluorochroman-4-amine ConfSearch Conformational Search (MMFF/PM6) Start->ConfSearch Synth Asymmetric Synthesis (or Resolution) Start->Synth GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p) + PCM) ConfSearch->GeomOpt FreqCheck Frequency Check (Minima Validation) GeomOpt->FreqCheck ORCalc OR Calculation (TDDFT @ 589nm) FreqCheck->ORCalc Boltz Boltzmann Averaging ORCalc->Boltz Compare Comparison Node Match Sign & Magnitude Boltz->Compare Predicted [α] Purify Purification (>98% ee required) Synth->Purify Polar Polarimetry (MeOH, c=1.0, 25°C) Purify->Polar Polar->Compare Observed [α] Compare->ConfSearch Mismatch (Refine Basis Set/Solvent) Result Confirmed Absolute Configuration Compare->Result Consistent

Caption: Dual-pathway validation workflow coupling DFT prediction with experimental polarimetry for robust configuration assignment.

References

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Calculation of Optical Rotation Using Density Functional Theory. The Journal of Physical Chemistry A, 105(22), 5356–5371. Link

  • Wiberg, K. B., et al. (2004). Optical Rotation of Non-Rigid Molecules: The Scope of the DFT Method. Journal of Organic Chemistry, 69(22), 7665–7671. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • BenchChem. (2024). Product entry for (R)-5,7-Difluorochroman-4-ol (Analog Reference).[3][4][5] Link

  • PubChem. (2025). (S)-5-fluorochroman-4-amine Compound Summary. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-5,8-Difluorochroman-4-amine

As researchers and drug development professionals, our work with novel chemical entities like (R)-5,8-Difluorochroman-4-amine is critical for scientific advancement. However, this responsibility extends beyond the bench...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like (R)-5,8-Difluorochroman-4-amine is critical for scientific advancement. However, this responsibility extends beyond the bench to include the safe and compliant management of chemical waste. Improper disposal not only poses significant risks to human health and the environment but can also lead to severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-5,8-Difluorochroman-4-amine, grounding every recommendation in established safety principles and regulatory standards. The primary directive for handling any chemical is to always consult the manufacturer-provided Safety Data Sheet (SDS) . While an SDS for this specific compound is not publicly available, this guide synthesizes best practices for handling analogous fluorinated aromatic amines, which are typically classified as irritants and potentially toxic.

Hazard Assessment and Regulatory Framework

(R)-5,8-Difluorochroman-4-amine, as a fluorinated amine compound, must be treated as a hazardous chemical. The amine group can impart corrosive properties, while the fluorinated aromatic structure suggests potential toxicity and environmental persistence. Therefore, its disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]

Anticipated Hazards:

  • Health Hazards: May cause skin and serious eye irritation.[3][4][5] May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Organofluorine compounds can have unique toxicological profiles, and amines can be sensitizers.

  • Environmental Hazards: Assumed to be toxic to aquatic life.[4][5] Uncontrolled release into the environment must be prevented.[6]

  • Chemical Reactivity: As an amine, it is basic and will react exothermically with acids. It may also be incompatible with strong oxidizing agents.[7][8]

Hazard Category Anticipated Risk Primary Precaution
Health Skin/Eye Irritation, Potential ToxicityWear appropriate Personal Protective Equipment (PPE).
Environmental Aquatic ToxicityPrevent release to drains and waterways.[6][9]
Reactivity Incompatible with Acids & OxidizersSegregate from incompatible waste streams.[7][10]

Pre-Disposal Checklist & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a designated and properly ventilated area, preferably within a chemical fume hood.[11]

Required PPE:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4][6]

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are mandatory.[3][8] A face shield should be used in addition to goggles if there is a splash risk.[9]

  • Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities, a chemically resistant apron is recommended.[8]

  • Respiratory Protection: If handling outside of a fume hood or if dust/aerosol generation is possible, a NIOSH-approved respirator with appropriate cartridges is necessary.[6]

Step-by-Step Disposal Protocol

The disposal of (R)-5,8-Difluorochroman-4-amine must follow the hazardous waste procedures established by your institution's Environmental Health & Safety (EH&S) department, which are based on EPA and local regulations.[2][12]

Step 1: Waste Characterization and Segregation

(R)-5,8-Difluorochroman-4-amine waste is classified as hazardous chemical waste . It must not be disposed of down the drain or in the regular trash.[13][14]

Segregation is Critical:

  • Acids: Keep this waste stream separate from all acidic wastes to prevent violent neutralization reactions.[7]

  • Oxidizers: Store away from strong oxidizing agents (e.g., peroxides, chlorates) to prevent potentially explosive reactions.[7]

  • Solvents: If the waste is dissolved in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[13][14]

Step 2: Containerization

Select a waste container that is compatible with the chemical and in good condition.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container. If possible, use the original manufacturer's container.[13][15] The container must not be cracked, leaking, or rusted.[12]

  • Lid/Cap: The container must have a leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable for sealing a waste container.[15]

  • Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for vapor expansion.[7]

Step 3: Labeling

Proper labeling is a primary EPA compliance requirement.[16]

  • Attach a "Hazardous Waste" label provided by your institution's EH&S department to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "(R)-5,8-Difluorochroman-4-amine" . Avoid abbreviations or formulas.

    • An accurate list of all components by percentage, including solvents.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.

    • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation.[16]

  • Location: The waste container must be stored in the laboratory where it was generated.[2]

  • Containment: The container must be kept in a secondary containment bin or tray to capture any potential leaks. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[15]

  • Closure: The waste container must be kept securely capped at all times, except when actively adding waste.[12][15] This is one of the most common regulatory violations found in academic labs.[10]

Step 5: Arranging for Disposal

Hazardous waste must be collected by trained professionals.

  • Time Limits: Once a container is full, or within 90-180 days of the accumulation start date (depending on your facility's generator status), you must request a pickup.[15][16]

  • Requesting Pickup: Follow your institution's procedure to request a waste collection from the EH&S department.

The following diagram illustrates the complete workflow for the proper disposal of (R)-5,8-Difluorochroman-4-amine.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_storage Storage & Disposal sds Consult SDS for (R)-5,8-Difluorochroman-4-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe 1. Assess Hazards characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatibles (Acids) characterize->segregate 2. Prevent Reactions container Select Compatible Container (HDPE/Glass) segregate->container 3. Ensure Safety label_waste Attach & Complete Hazardous Waste Label container->label_waste 4. Comply w/ EPA saa Store in SAA with Secondary Containment label_waste->saa request Request EH&S Pickup (When Full or Time Limit Reached) saa->request 5. Await Collection disposal Professional Disposal request->disposal 6. Final Disposition

Caption: Workflow for the disposal of (R)-5,8-Difluorochroman-4-amine.

Emergency Procedures

Spill Management

For a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated, sealable container.

  • Label the container as hazardous waste with a full description of the contents.

  • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Contact EH&S for guidance and to arrange for pickup of the spill debris.

Exposure and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Empty Container Disposal

An "empty" container that held a hazardous chemical must also be managed carefully.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or an organic solvent that is compatible with the chemical) three times.[2][12]

  • Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected in an appropriate, labeled waste container.[2][12]

  • Deface Label: Once the container is triple-rinsed and air-dried, completely remove or deface the original manufacturer's label.[2]

  • Final Disposal: After these steps, the container may be disposed of in the regular trash or recycled, depending on your institution's policies.[2][12]

By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain the highest standards of scientific integrity and professional responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Fluoride (F- & HF) in Workplace Atmospheres. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Fluorides (as F). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hydrogen fluoride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Fluorine. (2024, January 22). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). ADAMA. Retrieved from [Link]

  • Safety Data Sheet - 2,4-Diaminotoluene. (2014, July 11). Chem Service. Retrieved from [Link]

  • Safety Data Sheet - Defy Amine 4. (2015, September 4). Greenbook.net. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). NSWAI. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Safety Department. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5,8-Difluorochroman-4-amine
Reactant of Route 2
Reactant of Route 2
(R)-5,8-Difluorochroman-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.